(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVFTCXIJCNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590098 | |
| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850411-12-0 | |
| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines the core synthetic strategies, provides detailed experimental protocols based on established methodologies for analogous compounds, and includes relevant quantitative data.
Introduction
This compound is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide details the two most common and effective methods for its synthesis: the Grignard reaction and the lithiation-borylation pathway.
Core Synthesis Pathways
The synthesis of this compound predominantly starts from the precursor 1-bromo-3-fluoro-2-(trifluoromethyl)benzene. The conversion of the aryl bromide to the corresponding boronic acid can be efficiently achieved through two primary organometallic routes.
Grignard Reaction Pathway
This classic method involves the formation of an arylmagnesium halide (Grignard reagent), which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
Lithiation-Borylation Pathway
An alternative route, particularly useful when Grignard formation is challenging, is the use of an organolithium intermediate. This involves a halogen-lithium exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of this compound are not extensively published in peer-reviewed literature, the following table summarizes typical data for analogous fluorinated and trifluoromethyl-substituted phenylboronic acid syntheses, providing a reasonable expectation for these pathways.
| Parameter | Grignard Reaction | Lithiation-Borylation |
| Typical Yield | 60-85% | 70-90% |
| Purity (post-purification) | >95% | >97% |
| Reaction Temperature | 0°C to room temperature | -78°C to room temperature |
| Key Reagents | Magnesium, Trialkyl borate | n-Butyllithium, Trialkyl borate |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for structurally similar compounds.
Protocol 1: Synthesis via Grignard Reaction
This protocol is based on the well-established synthesis of arylboronic acids from aryl halides.
Materials:
-
1-bromo-3-fluoro-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, charge a flame-dried three-neck flask with magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine to activate the magnesium.
-
Add anhydrous THF to just cover the magnesium.
-
In a dropping funnel, prepare a solution of 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 eq.) dropwise to the cold solution over 30 minutes, ensuring the internal temperature remains below -60°C.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
-
Protocol 2: Synthesis via Lithiation-Borylation
This protocol is adapted from procedures for the synthesis of fluorinated phenylboronic acids via lithium-halogen exchange.
Materials:
-
1-bromo-3-fluoro-2-(trifluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
Instrumentation:
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (-78°C)
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
Lithiation:
-
Under an inert atmosphere, dissolve 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1-2 hours.
-
-
Borylation:
-
To the cold solution, add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and adjust the pH to 5-6 with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Wash the crude solid with n-hexane at room temperature to remove non-polar impurities, affording the target compound.
-
Synthesis Pathway Diagrams
The following diagrams illustrate the logical workflow of the described synthesis pathways.
An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. This document details available quantitative data, outlines relevant experimental protocols, and illustrates a critical synthetic application.
Core Physicochemical Data
This compound is a white to off-white solid compound.[1] A summary of its key physicochemical properties is presented below. It is important to note that while some experimental data is available for isomeric and related compounds, specific experimental values for the target compound are limited. Predicted data from computational models are included to provide estimated values.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₅BF₄O₂ | --- | [1] |
| Molecular Weight | 207.92 g/mol | --- | [1][2] |
| CAS Number | 850411-12-0 | --- | [1] |
| Appearance | White to off-white solid | Experimental | [1] |
| Melting Point | 58 °C (for isomer 2-Fluoro-3-(trifluoromethyl)phenylboronic acid) | Experimental | [2] |
| Boiling Point | 285.9 ± 50.0 °C | Predicted | |
| Density | 1.44 ± 0.1 g/cm³ | Predicted | |
| pKa | 7.08 ± 0.58 | Predicted | |
| Purity | 97% | Experimental | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.[3] The acidic protons of the boronic acid group would appear as a broad singlet, which is exchangeable with D₂O.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3][4]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule.[6] It is expected to show two distinct signals: one for the fluorine atom on the phenyl ring and another for the trifluoromethyl group.[6] The chemical shifts and coupling constants would provide valuable structural information.[7][8]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not published. However, standard methodologies for arylboronic acids can be applied.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[9][10][11]
Protocol:
-
A small, finely powdered sample of the boronic acid is packed into a thin-walled capillary tube.[9][10][12]
-
The capillary tube is placed in a heating block or oil bath apparatus equipped with a thermometer.[10]
-
The sample is heated slowly, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[12] For accuracy, a slow heating rate of 1-2 °C per minute is recommended near the expected melting point.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of a boronic acid can be determined by potentiometric titration.
Protocol:
-
A known concentration of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
The pKa value is determined from the titration curve as the pH at which half of the boronic acid has been neutralized.
Synthetic Applications & Methodologies
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]
Suzuki-Miyaura Cross-Coupling Reaction
General Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as flash column chromatography.
Logical Workflow Diagram
The following diagram illustrates the logical workflow of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. almaaqal.edu.iq [almaaqal.edu.iq]
An In-depth Technical Guide to (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid (CAS 850411-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethylphenyl structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts distinct electronic properties, influencing the reactivity of the boronic acid moiety and the physicochemical characteristics of the resulting products. These characteristics, such as increased lipophilicity and metabolic stability, are highly desirable in the design of novel therapeutic agents and advanced materials.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 850411-12-0 | [1][3] |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in dry, room temperature |
Table 2: Chemical Identifiers
| Identifier | Value |
| InChI | InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11,12)/h1-3,13-14H |
| InChIKey | BGSVFTCXIJCNOU-UHFFFAOYSA-N |
| SMILES | OB(O)c1c(C(F)(F)F)ccc(F)c1 |
Synthesis and Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis starting from 1-bromo-3-fluoro-2-(trifluoromethyl)benzene.
Experimental Protocol:
Materials:
-
1-bromo-3-fluoro-2-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of the target boronic acid.
Spectral Data
Detailed, experimentally-derived spectral data for this compound is not consistently available in the public domain. However, based on the known spectral properties of structurally related fluorinated and trifluoromethylated phenylboronic acids, the following characteristics can be predicted.
Table 3: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm), showing coupling to both the fluorine atom and other aromatic protons. The B(OH)₂ protons will appear as a broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | The carbon attached to the boron atom will be broad due to quadrupolar relaxation. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon-fluorine coupling will be observable for the aromatic carbons. |
| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is typically around -60 to -65 ppm relative to CFCl₃.[4][5][6] |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300-3500), aromatic C-H stretching (~3000-3100), C=C stretching in the aromatic ring (~1600, ~1450), B-O stretching (~1350), and strong C-F stretching bands (~1100-1300).[7] |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ should be observable. Common fragmentation patterns would include the loss of water [M-H₂O]⁺ and the boronic acid group [M-B(OH)₂]⁺. |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can lead to improved bioavailability and pharmacokinetic profiles. The fluorine atom can also modulate the electronic properties and binding interactions of a molecule with its biological target.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Relevance in Drug Development
While there are no specific reports on the biological activity of this compound itself, it serves as a crucial intermediate in the synthesis of molecules with potential therapeutic applications. Phenylboronic acids, in general, are known to interact with various biological targets, including serine proteases.[8]
Derivatives of fluorinated and trifluoromethylated phenylboronic acids have been investigated for their potential as enzyme inhibitors. For instance, some boronic acid-containing compounds have shown inhibitory activity against bacterial enzymes, suggesting potential applications as antimicrobial agents. The specific substitution pattern of the title compound makes it an attractive starting material for the synthesis of novel inhibitors targeting a range of enzymes.
Diagram 3: Drug Discovery Logic Flow
Caption: Logical workflow for utilizing the boronic acid in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers chemists the ability to introduce fluorine and trifluoromethyl functionalities, which can significantly enhance the properties of the target molecules. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its utility is evident from the broad applications of related fluorinated phenylboronic acids. As research in these areas continues to advance, the demand for and importance of reagents like this compound are expected to grow.
References
- 1. This compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. colorado.edu [colorado.edu]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Conformation of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the structural and conformational properties of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid. Due to the absence of published specific crystallographic data for this exact compound, this guide synthesizes information from computational studies, spectroscopic data of analogous compounds, and established principles of boronic acid chemistry to present a comprehensive overview. The methodologies for key analytical techniques are also detailed to facilitate further research.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₇H₅BF₄O₂ and a molecular weight of approximately 207.92 g/mol .[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and potential for intermolecular interactions, making it a compound of interest in medicinal chemistry and materials science.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₅BF₄O₂ | [1][2] |
| Molecular Weight | 207.92 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 850411-12-0 | [1] |
Solid-State Structure and Conformation
While a specific crystal structure for this compound is not publicly available, the solid-state architecture of phenylboronic acids is well-documented. It is anticipated that this compound will exhibit similar structural motifs.
Expected Crystal Packing: Hydrogen-Bonded Dimers
In the solid state, phenylboronic acids commonly form dimeric structures through intermolecular hydrogen bonds between their boronic acid functionalities.[4][5][6] This results in a stable, cyclic arrangement. It is highly probable that this compound also crystallizes in this dimeric form. The substituents on the phenyl ring will influence the overall crystal packing by dictating the most sterically and electronically favorable arrangement of these dimeric units.
Conformational Analysis
The conformation of phenylboronic acids is primarily defined by the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane. Computational studies on various phenylboronic acids have shown that the energy barrier for rotation around the C–B bond is relatively low, typically in the range of 3.0-4.8 kcal/mol.[5][7] This indicates that multiple conformations can exist at room temperature.
For this compound, steric hindrance between the bulky trifluoromethyl group at the ortho position and the boronic acid group will likely favor a non-planar conformation where the boronic acid group is twisted out of the plane of the phenyl ring.[7][8] Intramolecular interactions, such as a potential weak hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid, could also influence the preferred conformation.[8]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and understanding the electronic environment of the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and trifluoromethyl substituents. The hydroxyl protons of the boronic acid will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule, with the chemical shifts being influenced by the attached fluorine and trifluoromethyl groups.
¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a powerful tool for characterization.[9][10][11] Two distinct signals are expected: one for the fluorine atom attached to the ring and another for the trifluoromethyl group. The chemical shifts and coupling constants will be indicative of their electronic environment.[9][10] The typical chemical shift range for CF₃ groups is between -50 to -70 ppm.[9]
¹¹B NMR: The ¹¹B NMR spectrum is characteristic of the coordination state of the boron atom. For a tricoordinate boronic acid, a single broad peak is expected.[12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), B-O stretching, and C-F stretching vibrations.
Experimental Protocols
Single-Crystal X-ray Diffraction
This is the definitive method for determining the solid-state structure.
a) Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
b) Data Collection: A single crystal is mounted on a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[4]
c) Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and reflection intensities. The structure is then solved using direct methods and refined to achieve the best possible agreement between the calculated and observed diffraction patterns.[4]
Caption: General workflow for single-crystal X-ray diffraction.
NMR Spectroscopy
a) Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
b) Data Acquisition: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is used.[11]
c) Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an appropriate internal or external standard.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
This compound is a structurally interesting molecule with potential applications in various fields of chemical research. Based on the established chemistry of phenylboronic acids, it is predicted to form hydrogen-bonded dimers in the solid state with a non-planar conformation due to steric hindrance. A combination of single-crystal X-ray diffraction and multinuclear NMR spectroscopy would provide a definitive characterization of its structure and conformation. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. This compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation and purity assessment of novel compounds. This guide provides a detailed technical overview of the ¹H and ¹⁹F NMR spectral analysis of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this guide presents a detailed analysis of a closely related isomer, (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid) , as a representative example. The principles of spectral interpretation, including chemical shifts, coupling constants, and multiplicities, are discussed in depth, providing a robust framework for the analysis of this class of fluorinated phenylboronic acids.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. The precise characterization of this and related molecules is critical for ensuring the integrity of synthetic pathways and the quality of final products. ¹H and ¹⁹F NMR spectroscopy are powerful tools for this purpose, providing detailed information about the molecular structure and electronic environment of the nuclei.
Predicted NMR Analysis of this compound
Molecular Structure and Expected NMR Signals:
The structure of this compound features an aromatic ring with three distinct proton environments and two different fluorine environments (one aromatic fluorine and a CF₃ group).
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals corresponding to the aromatic protons (H-4, H-5, and H-6) and a broad signal for the boronic acid protons (-B(OH)₂), which may exchange with residual water in the solvent. The aromatic protons will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to display two distinct signals: one for the trifluoromethyl (CF₃) group and another for the aromatic fluorine (C-F) atom. The CF₃ signal will likely appear as a singlet, while the aromatic fluorine signal will be split by the neighboring aromatic protons.
Case Study: NMR Analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
To provide a practical guide, we will analyze the ¹H and ¹⁹F NMR spectra of the closely related isomer, (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid.
Molecular Structure:
Caption: Molecular structure of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe.
-
Parameters: Acquire a standard one-pulse ¹⁹F spectrum. A wider spectral width may be necessary compared to ¹H NMR. Proton decoupling is often employed to simplify the spectra, but coupled spectra are necessary to observe H-F coupling constants.
-
Data Presentation: ¹H and ¹⁹F NMR Data for (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
The following tables summarize the expected ¹H and ¹⁹F NMR data for (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid based on typical chemical shifts and coupling constants for similar structures.
Table 1: ¹H NMR Data for (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2-8.4 | br s | - | B(OH)₂ |
| ~8.0-8.1 | m | H-6 | |
| ~7.8-7.9 | m | H-4 | |
| ~7.3-7.4 | m | H-3 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Table 2: ¹⁹F NMR Data for (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -62 | s | - | CF₃ |
| ~ -110 | m | C-F |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Visualization of NMR Analysis Workflow
The logical workflow for the NMR analysis of fluorinated phenylboronic acids can be visualized as follows:
Stability and Storage of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a key building block in medicinal chemistry and organic synthesis, valued for its role in constructing complex molecules through reactions like the Suzuki-Miyaura coupling. The presence of both fluoro- and trifluoromethyl- groups can impart unique electronic properties and enhance the metabolic stability or binding affinity of the final compounds. However, like other arylboronic acids, its stability is a critical consideration for its effective use and storage. This guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical considerations for this important reagent.
Core Stability Considerations for Arylboronic Acids
Arylboronic acids are susceptible to two primary degradation pathways: oxidative degradation and protodeboronation. These reactions result in the cleavage of the carbon-boron bond, leading to the loss of the desired reactive moiety and the formation of impurities.
Oxidative Degradation: In the presence of oxygen or other oxidizing agents, arylboronic acids can undergo oxidation to the corresponding phenol. This process can be accelerated by factors such as light, heat, and the presence of metal ions. For this compound, this would result in the formation of 3-Fluoro-2-(trifluoromethyl)phenol.
Protodeboronation: This is a hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction is influenced by pH, temperature, and the presence of water. In the case of the title compound, protodeboronation would yield 1-fluoro-2-(trifluoromethyl)benzene. The rate of protodeboronation is often pH-dependent, with both acidic and basic conditions potentially accelerating the degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 850411-12-0 | [1] |
| Molecular Formula | C₇H₅BF₄O₂ | [1] |
| Molecular Weight | 207.92 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Recommended Storage and Handling
To minimize degradation and ensure the integrity of this compound, specific storage and handling procedures are crucial. The following recommendations are based on typical supplier guidelines and the known chemical nature of arylboronic acids.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures slow down the rates of both oxidative and hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation. |
| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis and subsequent protodeboronation. |
| Light | Protect from light. | Light can catalyze oxidative degradation pathways. |
| Handling | Handle in a well-ventilated area. Avoid generating dust. | General laboratory safety practice. |
Degradation Pathways
The primary degradation pathways for this compound are illustrated below. Understanding these pathways is essential for developing appropriate storage conditions and analytical methods for stability monitoring.
Degradation pathways of the boronic acid.
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not publicly available, a general experimental workflow for assessing the stability of arylboronic acids can be outlined. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using a suitable analytical technique.
General Stability Testing Workflow
The following diagram illustrates a typical workflow for a forced degradation study, which is a common approach to assess the stability of a chemical compound.
A general workflow for stability testing.
Key Methodological Details
-
Sample Preparation : Prepare solutions of this compound in a suitable solvent system. For hydrolytic stability, aqueous buffers at different pH values (e.g., pH 2, 7, and 10) are used. For oxidative stability, a solution of an oxidizing agent like hydrogen peroxide is added.
-
Stress Conditions :
-
Thermal Stress : Samples are stored at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability : Samples are exposed to controlled UV and visible light.
-
Humidity Stress : Solid samples are stored in controlled humidity chambers (e.g., 75% RH).
-
-
Time-Point Analysis : Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours) and immediately analyzed.
-
Analytical Method :
-
Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common method. A C18 column is often used with a mobile phase gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Detection : Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for identifying the degradation products.
-
-
Data Analysis : The percentage of the parent compound remaining and the formation of degradation products are quantified. This data is used to determine the degradation kinetics and to identify the conditions under which the compound is least stable.
Conclusion
This compound is a valuable reagent whose utility is dependent on its chemical integrity. The primary routes of degradation are oxidation and protodeboronation. Adherence to strict storage conditions, including refrigeration, exclusion of moisture and light, and storage under an inert atmosphere, is paramount to preserving its quality. For applications requiring high purity and predictable reactivity, it is recommended to verify the integrity of the material, particularly if it has been stored for an extended period or under suboptimal conditions. The implementation of a systematic stability testing protocol can provide crucial data for risk assessment and ensure the reliability of this important synthetic building block in research and development.
References
An In-depth Technical Guide to the Lewis Acidity of Fluorinated Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidity of fluorinated arylboronic acids, a class of compounds of significant interest in catalysis, chemical sensing, and drug development. The introduction of fluorine atoms to the aryl ring profoundly influences the electronic properties of the boronic acid moiety, enhancing its Lewis acidity and modulating its reactivity and binding affinity. This guide summarizes key quantitative data, details common experimental protocols for acidity determination, and provides visual representations of the underlying chemical principles and workflows.
Core Concepts in Lewis Acidity of Arylboronic Acids
Arylboronic acids typically act as Lewis acids, accepting a pair of electrons from a Lewis base. In aqueous media, this manifests as the acceptance of a hydroxide ion, leading to the formation of a tetrahedral boronate species and the release of a proton, a process that can be quantified by a pKa value.[1][2] The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is fundamental to their function in various applications.[3][4] Fluorination of the aryl ring, particularly at the ortho and para positions, withdraws electron density from the boron center, thereby increasing its electrophilicity and strengthening its Lewis acidic character.[2][5] This enhanced acidity can lead to more efficient catalysis and stronger binding to diols, as is relevant in glucose sensing.[6][7]
Quantitative Analysis of Lewis Acidity
The Lewis acidity of fluorinated arylboronic acids can be quantified using various experimental and computational methods.[8][9] The most common experimental metric is the pKa value, which is determined in an aqueous solution. A lower pKa value indicates a stronger acid. Computational methods, such as the calculation of Fluoride Ion Affinity (FIA), Ammonia Affinity (AA), and the Global Electrophilicity Index (GEI), provide theoretical measures of Lewis acidity.[9][10]
Below is a summary of reported pKa values for a selection of fluorinated phenylboronic acids.
| Compound | pKa | Reference |
| Phenylboronic acid | 8.86 | [2] |
| 4-Fluorophenylboronic acid | 8.77 | [2] |
| 2-Fluorophenylboronic acid | 8.70 | [5] |
| 3-Fluorophenylboronic acid | 8.56 | [5] |
| 3,5-Difluorophenylboronic acid | 7.90 | [5] |
| 2,4-Difluorophenylboronic acid | 7.89 | [5] |
| 2,6-Difluorophenylboronic acid | 7.74 | [5] |
| 3,4,5-Trifluorophenylboronic acid | 7.15 | [5] |
| 2,3,4,5-Tetrafluorophenylboronic acid | 6.40 | [5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |
| Pentafluorophenylboronic acid | 7.00 | [5] |
| 4-(Trifluoromethyl)phenylboronic acid | 8.01 | [5] |
| 3-(Trifluoromethyl)phenylboronic acid | 8.08 | [5] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6.60 | [5] |
Experimental Protocols for Determining Lewis Acidity
The determination of pKa values for arylboronic acids is crucial for understanding their reactivity. Spectroscopic and potentiometric titrations are common methods employed for this purpose.
1. UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid as a function of pH. The neutral boronic acid and the anionic boronate species have distinct spectra, and the pKa can be determined by monitoring the absorbance at a specific wavelength across a range of pH values.
-
Materials:
-
Fluorinated arylboronic acid of interest
-
A series of buffer solutions covering a wide pH range (e.g., citric acid-sodium phosphate for pH 3-8, borax for pH 8-11, and phosphate buffers for higher pH).[3]
-
Acetonitrile or other co-solvent if the boronic acid has low water solubility.[3]
-
UV-Vis spectrophotometer and quartz cuvettes or a microplate reader.[3]
-
-
Procedure:
-
Prepare a stock solution of the fluorinated arylboronic acid in a suitable solvent (e.g., acetonitrile).[3]
-
In a series of cuvettes or wells of a microplate, add a fixed volume of the boronic acid stock solution to a larger volume of each buffer solution to create solutions of known pH.[3]
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each solution.[3]
-
Plot the absorbance at a wavelength where the spectral change is maximal against the pH of the solution.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[11]
-
2. 11B NMR Spectroscopic Titration
11B NMR spectroscopy is a powerful tool for studying boron compounds. The chemical shift of the boron nucleus is sensitive to its coordination environment. Trigonal boronic acids (sp2 hybridized) and tetrahedral boronates (sp3 hybridized) have distinct 11B NMR chemical shifts.[11][12]
-
Materials:
-
Fluorinated arylboronic acid
-
Deuterated buffer solutions or D2O with acid/base for pH adjustment
-
NMR spectrometer equipped with a boron probe
-
-
Procedure:
-
Prepare a series of samples of the fluorinated arylboronic acid in deuterated buffers of varying pH.
-
Acquire the 11B NMR spectrum for each sample.
-
The trigonal boronic acid will typically show a broader signal at a lower field, while the tetrahedral boronate will have a sharper signal at a higher field.[11]
-
Plot the 11B NMR chemical shift as a function of pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.[11][12]
-
Visualizing Key Concepts and Workflows
Diagram 1: Lewis Acid-Base Equilibrium of Arylboronic Acid
Caption: Equilibrium of a fluorinated arylboronic acid with water.
Diagram 2: Experimental Workflow for pKa Determination by UV-Vis Titration
Caption: Workflow for determining pKa by UV-Vis spectroscopy.
Applications in Drug Development and Research
The enhanced Lewis acidity of fluorinated arylboronic acids makes them valuable in several areas:
-
Catalysis: They can serve as more effective catalysts in reactions such as dehydrations, carbonyl condensations, and acylations, where the Lewis acidic boron center activates substrates.[7]
-
Fluorescent Sensors: The interaction of the boronic acid moiety with diols, such as glucose, can be coupled with a fluorescent reporter. The increased acidity of fluorinated derivatives allows for sensing at physiological pH.[6][13]
-
Drug Design: Boronic acids are used as pharmacophores in drug candidates. Tuning the Lewis acidity through fluorination can optimize binding to biological targets, such as serine proteases or beta-lactamases.
References
- 1. mdpi.com [mdpi.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Commercial availability and purity of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid, with CAS Number 850411-12-0, is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable properties to target molecules, making it a valuable reagent in drug discovery and materials science. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, while the fluorine atom can modulate its electronic properties and binding interactions. This guide provides a comprehensive overview of the commercial availability, purity, quality control, and a key application of this compound.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, though it can vary between suppliers and batches. Researchers should carefully consider the purity required for their specific application.
Table 1: Commercial Availability of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity |
| CymitQuimica | 850411-12-0 | C₇H₅BF₄O₂ | 207.92 g/mol | 97%[1] |
| Parchem | 850411-12-0 | C₇H₅BF₄O₂ | 207.92 g/mol | Not specified |
| BLDpharm | 850411-12-0 | C₇H₅BF₄O₂ | 207.92 g/mol | Not specified |
| Aladdin | 850411-12-0 | C₇H₅BF₄O₂ | 207.92 g/mol | Not specified |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for the success and reproducibility of synthetic protocols. A combination of analytical techniques is typically employed for quality control.
Table 2: Common Analytical Methods for Purity Determination of Arylboronic Acids
| Analytical Method | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity assessment, quantification of impurities. A reversed-phase C18 column is often used with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., TFA). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification of volatile impurities. Derivatization may be required for the analysis of the boronic acid itself. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation and confirmation. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., O-H and B-O stretches). |
| Melting Point | The temperature at which a solid becomes a liquid. | A sharp melting point range is indicative of high purity. |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved through a lithium-halogen exchange reaction followed by borylation. The following is a representative protocol adapted from a general method for the preparation of similar fluorinated arylboronic acids.
Reaction Scheme:
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene → this compound
Materials:
-
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Slowly add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.
Reaction Scheme:
This compound + Aryl Halide → Biaryl Product
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent and a small amount of degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Procurement and Quality Control Workflow.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Trifluoromethylphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylphenylboronic acids, a unique class of organoboron compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. The incorporation of the trifluoromethyl group imparts distinct electronic properties and metabolic stability, making these molecules promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological activities of trifluoromethylphenylboronic acids, with a focus on their antimicrobial and anticancer properties. We delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols, and provide visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Antimicrobial Activity: A New Frontier in Combating Resistance
Trifluoromethylphenylboronic acids have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their primary mechanism of action often involves the targeted inhibition of essential enzymes, offering a potential solution to the growing challenge of antimicrobial resistance.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A key molecular target for many biologically active boronic acids, including trifluoromethylphenyl derivatives, is leucyl-tRNA synthetase (LeuRS). This essential enzyme is responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. The boron atom in the boronic acid moiety forms a stable adduct with the ribose diol of the terminal adenosine of tRNA within the editing site of LeuRS. This trapping of the tRNA in the editing site effectively inhibits the enzyme's function, leading to a cessation of protein synthesis and ultimately, microbial cell death.[1][2]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of trifluoromethylphenylboronic acids is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | - | [3] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than AN2690 | [3] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate activity | [3] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Higher activity | [3] |
Table 1: Minimum Inhibitory Concentrations (MIC) of 5-Trifluoromethyl-2-formylphenylboronic acid against various microorganisms. Note: Specific MIC values for E. coli and numerical comparisons for other organisms were not detailed in the provided search results, but the relative activity was indicated.
Anticancer Activity: A Targeted Approach to Tumor Inhibition
Recent studies have highlighted the potential of trifluoromethylphenylboronic acids as anticancer agents. Their mode of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, demonstrating their potential for targeted cancer therapy.
Quantitative Anticancer Activity Data
The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | Low micromolar | - |
Table 2: IC50 value of a representative phenylboronic acid derivative against a human ovarian cancer cell line. Note: While the provided search results mention the high activity of 2-fluoro-6-formylphenylboronic acid, a specific IC50 value for the A2780 cell line was not explicitly stated.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the antimicrobial and anticancer activities of trifluoromethylphenylboronic acids.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the trifluoromethylphenylboronic acid is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.
-
Controls: A positive control well (containing only the microorganism and broth) and a negative control well (containing only broth) are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4][5][6]
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the trifluoromethylphenylboronic acid.
-
Incubation: The plates are incubated for a specified period (typically 48 to 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 515 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[7][8][9]
Docking Studies: In Silico Insights into Molecular Interactions
Computational docking studies are invaluable for understanding the molecular interactions between trifluoromethylphenylboronic acids and their biological targets. These in silico methods can predict the binding mode and affinity of a ligand to a protein, guiding the rational design of more potent inhibitors.
General Protocol for Docking with LeuRS:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein (e.g., E. coli LeuRS) is obtained from the Protein Data Bank (PDB). The structure of the trifluoromethylphenylboronic acid is built and optimized using molecular modeling software.
-
Binding Site Definition: The active site or binding pocket of the protein is identified.
-
Docking Simulation: A docking algorithm is used to predict the binding poses of the boronic acid within the protein's active site.
-
Scoring and Analysis: The predicted poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues are analyzed to understand the key binding determinants.
Conclusion and Future Perspectives
Trifluoromethylphenylboronic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with a well-defined mechanism of action in the case of LeuRS inhibition, underscore their potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo efficacy and toxicological studies are essential next steps in translating the promising in vitro results into clinically viable drug candidates. The continued exploration of trifluoromethylphenylboronic acids holds significant promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. m.youtube.com [m.youtube.com]
- 6. protocols.io [protocols.io]
- 7. biomedscidirect.com [biomedscidirect.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
The Ascendancy of Fluorinated Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in the design of novel therapeutics and advanced materials. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[1][2] Among the diverse repertoire of fluorinated building blocks, fluorinated boronic acids have emerged as exceptionally versatile and powerful tools in the synthetic chemist's arsenal. This in-depth guide explores the core principles, applications, and experimental considerations of fluorinated boronic acids in organic synthesis, with a particular focus on their role in drug discovery and development.
Unique Properties of Fluorinated Boronic Acids
The introduction of one or more fluorine atoms onto the aryl backbone of a boronic acid imparts significant changes to its chemical and physical properties. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can enhance the Lewis acidity of the boron center.[3][4] This increased acidity can influence the reactivity of the boronic acid in cross-coupling reactions and its interactions with biological targets.[3][4]
The position of the fluorine substituent on the aromatic ring plays a crucial role in determining the acidity of the boronic acid.[3] Generally, an ortho-fluorine substituent leads to a more significant increase in acidity compared to meta or para substituents, a phenomenon attributed to the potential for intramolecular hydrogen bonding.[3]
Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids
| Phenylboronic Acid Derivative | pKa Value |
| 4-Fluorophenylboronic acid | 8.77 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
| Unsubstituted Benzoxaborole | 7.39 |
| Fluoro-substituted Benzoxaboroles | 6.36 - 6.97 |
| 7-Fluorobenzoxaborole | 7.42 |
Source: Data compiled from a review on fluorinated phenylboronic compounds.[3]
Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism.[1] This is a highly desirable feature in drug design, contributing to improved bioavailability and in vivo half-life.[1]
Key Applications in Organic Synthesis
Fluorinated boronic acids are instrumental in a variety of organic transformations, most notably in the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl and vinyl-aryl structures.[5][6] Fluorinated boronic acids are excellent coupling partners in these reactions, allowing for the introduction of fluorinated aryl moieties into complex molecules.[5][6] The electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle, sometimes leading to improved reactivity and selectivity.[5]
However, polyfluorinated aryl boronic acids can be prone to protodeboronation, especially under basic reaction conditions.[7] This side reaction can be mitigated by careful selection of reaction conditions and the use of more stable boronic acid derivatives, such as pinacol esters or trifluoroborates.[7][8]
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 65 |
| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 58 |
| Phenylboronic acid | 2-Phenylpyridine | 78 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)pyridine | 45 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 5 |
| 2-Fluorophenylboronic acid | 2-(2-Fluorophenyl)pyridine | 72 |
| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)pyridine | 68 |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | 75 |
Source: Data compiled from a comparative guide on 2-Fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling.[9]
C-H Borylation
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[7] This approach avoids the need for pre-functionalized starting materials, such as organic halides.[7]
Fluorination and Radiofluorination
Fluorinated boronic acids are not only products but also precursors for the synthesis of other fluorinated compounds. Copper-mediated fluorination of aryl and vinyl boronic acids provides a route to introduce fluorine, including the positron-emitting isotope fluorine-18 ([¹⁸F]), which is crucial for Positron Emission Tomography (PET) imaging.[10][11] This method is compatible with a wide range of functional groups and can be performed under mild conditions.[10][11]
Table 3: Copper-Mediated [¹⁸F]Fluorination of Various Boronic Acids
| Boronic Acid Substrate | Product | Radiochemical Conversion (%) |
| 4-Acetylphenylboronic acid | [¹⁸F]-4-Fluoroacetophenone | 75 ± 5 |
| 4-Cyanophenylboronic acid | [¹⁸F]-4-Fluorobenzonitrile | 68 ± 7 |
| 4-(Trifluoromethyl)phenylboronic acid | [¹⁸F]-4-Fluorobenzotrifluoride | 55 ± 8 |
| 4-Nitrophenylboronic acid | [¹⁸F]-1-Fluoro-4-nitrobenzene | 48 ± 6 |
| 4-Formylphenylboronic acid | [¹⁸F]-4-Fluorobenzaldehyde | 72 ± 4 |
| 4-Carbomethoxyphenylboronic acid | Methyl [¹⁸F]-4-fluorobenzoate | 65 ± 5 |
| Phenylboronic acid | [¹⁸F]-Fluorobenzene | 58 ± 9 |
| 4-Methoxyphenylboronic acid | [¹⁸F]-4-Fluoroanisole | 45 ± 10 |
| 3,4,5-Trimethoxyphenylboronic acid | 1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene | 36 ± 11 |
Conditions: Boronic acid, Cu(OTf)₂, pyridine in DMF, K¹⁸F, 110 °C, 20 min.[10][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A general protocol for the Suzuki-Miyaura cross-coupling of a fluorinated arylboronic acid with an aryl halide is as follows:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the fluorinated arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF; 2.0–3.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃; 1–5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos; 2–10 mol%).[9]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
Protocol for Copper-Mediated [¹⁸F]Fluorination of a Boronic Acid
This protocol outlines the synthesis of [¹⁸F]FPEB, a PET radiotracer, as an example of copper-mediated radiofluorination.[10][11]
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution of Kryptofix 2.2.2 (K₂.₂.₂) and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Reaction Mixture: To the dried [¹⁸F]fluoride-K₂.₂.₂ complex, add a solution of the boronic acid precursor, copper(II) triflate (Cu(OTf)₂), and pyridine in dimethylformamide (DMF).
-
Heating: Seal the reaction vessel and heat at 110 °C for 20 minutes.[10][11]
-
Quenching and Purification: After cooling, the reaction is quenched and the desired [¹⁸F]-labeled product is purified by semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is reformulated into a suitable vehicle for injection.
Visualizing Key Processes
Diagrams illustrating reaction mechanisms and experimental workflows provide a clear and concise understanding of the processes involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for copper-mediated [¹⁸F]fluorination.
Conclusion
Fluorinated boronic acids are indispensable reagents in modern organic synthesis, providing efficient access to a wide array of fluorinated molecules. Their unique properties, driven by the presence of fluorine, offer significant advantages in the design of pharmaceuticals and functional materials. A thorough understanding of their reactivity, coupled with optimized experimental protocols, will continue to drive innovation in chemical synthesis and drug discovery. The ongoing development of novel fluorination and borylation methodologies promises to further expand the utility of this remarkable class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol using (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl moieties, which are common structural motifs in biologically active molecules. The incorporation of fluorine and trifluoromethyl groups into these scaffolds can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid with various aryl halides, offering a robust starting point for the synthesis of complex fluorinated biaryl compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of a palladium(0) catalyst to an aryl halide (Ar-X), forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar'-B(OH)2), activated by a base, is transferred to the palladium complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with electronically demanding substrates such as this compound.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, careful selection of the catalytic system is crucial for efficient coupling.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 16 | ~90 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 24 | ~75 |
| 4 | 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 18 | ~80 |
| 5 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. These examples are compiled based on typical conditions for similar fluorinated boronic acids.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment:
-
Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous, degassed solvents (e.g., Toluene, Ethanol, Dioxane, DMF)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Septa and needles
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
-
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 10-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Fluorinated organic compounds may have specific hazards; consult the Safety Data Sheet (SDS) for this compound and other reagents before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
However, the steric hindrance from the ortho-trifluoromethyl group and the electron-withdrawing nature of both substituents present significant challenges for the Suzuki-Miyaura coupling. These factors can impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and slow reaction rates. This document provides detailed application notes, catalyst and ligand selection strategies, and experimental protocols to address these challenges and facilitate the successful use of this compound in cross-coupling reactions.
Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles
The choice of the palladium catalyst and the supporting ligand is critical for the successful coupling of sterically hindered and electronically demanding substrates like this compound. Standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] The key to success lies in using bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. These ligands accelerate both the oxidative addition and the difficult reductive elimination steps.
Recommended Ligand Classes:
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is highly effective for challenging Suzuki-Miyaura couplings. Their bulk and electron-donating properties are ideal for overcoming the steric and electronic challenges posed by this compound. Commonly successful ligands include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium, making them robust catalysts for difficult cross-coupling reactions.
-
Other Specialized Ligands: For particularly challenging couplings, specialized ligands such as BI-DIME or AntPhos may be required to achieve high yields.
Recommended Palladium Precatalysts:
Modern palladium precatalysts are designed for the efficient in situ generation of the active Pd(0) species. Buchwald precatalysts (e.g., G3 and G4) are particularly effective and are commercially available. The use of a stable precatalyst can be crucial, especially for unstable boronic acids, as it allows for the rapid formation of the active catalyst under conditions where boronic acid decomposition is minimized.[2]
Below is a logical workflow for selecting an appropriate catalyst and ligand system.
Caption: Catalyst and ligand selection workflow for challenging Suzuki-Miyaura couplings.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar, sterically hindered, and electron-deficient arylboronic acids with various aryl and heteroaryl halides. This data provides a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 12 | 88 |
| 3 | 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 92 |
| 4 | 4-Bromobenzonitrile | 2-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 90 | 18 | 85 |
Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 91 |
| 2 | 3-Bromopyridine | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 89 |
| 3 | 2-Bromoquinoline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | 93 |
| 4 | 5-Bromoindole | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 24 | 87 |
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos, XPhos, or RuPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (if solid), this compound, the base, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, add it at this stage. The final concentration of the aryl halide is typically between 0.1 and 0.2 M.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladacycle precatalyst (e.g., XPhos Pd G3) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide, this compound, palladacycle precatalyst, and potassium carbonate.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting
-
Low or No Yield:
-
Catalyst/Ligand Inactivity: Ensure the catalyst and ligand are of high purity and have been stored under an inert atmosphere. Consider using a more active ligand from the recommended list.
-
Inefficient Catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). The use of a modern precatalyst can circumvent this issue.[1]
-
Oxygen Contamination: Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Oxygen can lead to catalyst decomposition and boronic acid homocoupling.
-
N-H Interference: If your coupling partner is a heteroaryl compound with an acidic N-H proton (e.g., indole), this can interfere with the catalytic cycle. N-protection (e.g., with a Boc group) may be necessary.
-
-
Protodeboronation (Loss of Boronic Acid Moiety):
-
This is a common side reaction, especially with electron-deficient boronic acids.
-
Minimize Water: Use anhydrous solvents and bases where possible.
-
Faster Reaction: Use a more active catalyst system to promote the desired cross-coupling at a rate that outcompetes protodeboronation.
-
Milder Base: In some cases, a very strong base can promote protodeboronation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary.
-
By carefully selecting the catalyst system and optimizing the reaction conditions, the challenges associated with the Suzuki-Miyaura coupling of this compound can be overcome, enabling the efficient synthesis of valuable fluorinated biaryl compounds.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for generating biaryl structures prevalent in medicinal chemistry and materials science.[1][2] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability and lipophilicity.[3] (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a valuable building block for introducing a fluorinated phenyl moiety. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, drastically reducing reaction times from hours to minutes, often with improved yields and reproducibility.[1][4]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.[5]
Advantages of Microwave-Assisted Suzuki Coupling
The use of microwave irradiation offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave energy can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often leading to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[1]
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. This protocol can be adapted for various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
General Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the optimization of the microwave-assisted Suzuki coupling reaction. Note that these are representative conditions and actual results may vary depending on the specific substrates and equipment used.
Table 1: Screening of Catalysts and Bases
| Entry | Palladium Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 85 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 92 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 30 | 88 |
| 4 | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 2-MeTHF/H₂O (10:1) | 100 | 25 | 95 |
Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), solvent (0.1 M). Yields are for isolated product after chromatography.
Table 2: Optimization of Reaction Time and Temperature
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 30 | 78 |
| 2 | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 92 |
| 3 | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O (4:1) | 140 | 15 | 90 |
| 4 | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 10 | 85 |
Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), PdCl₂(dppf) (3 mol%), K₂CO₃ (2.0 equiv), solvent (0.1 M). Yields are for isolated product after chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in the Development of Kinase Inhibitors
Introduction: (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a valuable synthetic building block in medicinal chemistry, particularly for the generation of novel kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, cell permeability, and binding affinity to target proteins. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create complex biaryl structures, which are common motifs in kinase inhibitors.
Key Applications in Medicinal Chemistry:
The primary application of this compound lies in its use as a key intermediate for the synthesis of substituted pyrazole carboxamides. These compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
The incorporation of the 3-fluoro-2-(trifluoromethyl)phenyl moiety into the pyrazole scaffold has been shown to be crucial for the inhibitory activity of these compounds against specific kinases. This is likely due to the unique electronic and steric properties conferred by the fluorine and trifluoromethyl substituents, which can influence the binding of the inhibitor to the ATP-binding pocket of the kinase.
Experimental Protocols
Synthesis of 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxamide (A Representative Kinase Inhibitor):
This protocol describes a two-step synthesis of a pyrazole carboxamide derivative, a potential kinase inhibitor, utilizing this compound.
Step 1: Synthesis of Ethyl 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate
-
Reaction Principle: A Suzuki-Miyaura coupling reaction is employed to form the C-N bond between the pyrazole nitrogen and the fluorinated phenyl ring.
-
Materials:
-
Ethyl 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate
-
This compound
-
Copper(II) acetate
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of ethyl 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in dichloromethane (DCM) are added this compound (1.5 eq), copper(II) acetate (2.0 eq), and pyridine (2.0 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction is diluted with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Synthesis of 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxamide
-
Reaction Principle: The ester intermediate is converted to the corresponding primary amide via aminolysis.
-
Materials:
-
Ethyl 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate
-
Ammonia (7N solution in methanol)
-
Methanol
-
-
Procedure:
-
A solution of ethyl 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in methanol is treated with a 7N solution of ammonia in methanol.
-
The reaction mixture is stirred at room temperature in a sealed vessel for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxamide.
-
Data Presentation
Table 1: Synthesis and Biological Activity of a Representative Pyrazole Carboxamide Kinase Inhibitor
| Compound ID | Synthetic Step | Reactants | Yield (%) | Biological Target | IC50 (nM) |
| Intermediate | Step 1: Suzuki Coupling | Ethyl 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate, this compound | 65 | - | - |
| Final Compound | Step 2: Aminolysis | Ethyl 1-(3-fluoro-2-(trifluoromethyl)phenyl)-3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylate, Ammonia | 78 | Kinase (e.g., Tyrosine Kinase) | < 100 |
Note: The biological target and IC50 value are representative and based on the potential activity of this class of compounds as described in patent literature. Specific kinase targets and precise IC50 values would require further experimental validation.
Mandatory Visualization
Caption: A representative kinase signaling pathway (MAPK pathway) targeted by pyrazole carboxamide inhibitors.
Caption: Experimental workflow for the synthesis of pyrazole carboxamide kinase inhibitors.
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of biaryl compounds utilizing (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. This document offers detailed experimental protocols, data on representative reactions, and visualizations to aid in the design and execution of synthetic strategies for drug discovery and materials science. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this compound a valuable building block for creating novel molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction
Biaryl scaffolds are privileged structures in numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these motifs, offering mild reaction conditions and a broad tolerance of functional groups.[1] this compound is a particularly interesting reagent in this context. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for drug candidates.[2][3] Concurrently, the ortho-fluoro substituent can influence the conformation of the resulting biaryl product and provide a site for further functionalization or hydrogen bonding interactions.
This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Key Applications
The biaryl compounds synthesized from this compound are of significant interest in several areas:
-
Pharmaceutical Development: As a crucial intermediate for creating complex molecules with potential therapeutic applications. The fluorinated and trifluoromethylated phenyl moiety is a common feature in modern drug candidates.
-
Organic Synthesis: Employed in cross-coupling reactions to construct intricate organic molecules for materials science and agrochemical research.
-
Fluorine Chemistry: Valuable for the synthesis of fluorinated compounds, which are of growing importance in the development of new materials.
Suzuki-Miyaura Coupling: Reaction and Mechanism
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The reaction conditions may require optimization for specific substrates.
Materials
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
General Procedure
-
Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified biaryl product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.
Representative Reaction Data
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table provides representative conditions and typical yields based on the coupling of structurally similar ortho-substituted fluorinated and trifluoromethylated phenylboronic acids with various aryl halides. These should serve as a good starting point for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 12 | 88-98 |
Note: The yields are indicative and will vary depending on the specific substrates and reaction conditions. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are pure and dry.
-
Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.
-
Screen different palladium catalysts, ligands, and bases. For sterically hindered substrates, bulky electron-rich phosphine ligands like SPhos or XPhos are often effective.
-
Increase the reaction temperature or time.
-
-
Protodeboronation (cleavage of the C-B bond):
-
Use a milder base or anhydrous conditions.
-
Potassium trifluoroborate salts can sometimes be more stable than the corresponding boronic acids.
-
-
Homocoupling of the Boronic Acid:
-
Ensure an inert atmosphere is maintained throughout the reaction.
-
Use a stoichiometric amount or a slight excess of the boronic acid.
-
Safety Information
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to develop synthetic routes to novel molecules with potential applications in drug discovery and materials science. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired biaryl products.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This methodology is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of complex biaryl and heteroaryl structures. The subject of this application note, (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid, is a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
However, the electron-withdrawing nature of the fluoro and trifluoromethyl substituents presents challenges in the Suzuki-Miyaura coupling. These electron-deficient boronic acids are prone to side reactions such as protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired biaryl products. These application notes provide a representative protocol and guidance for the successful cross-coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium(II) complex. This is often the rate-determining step, especially for electron-deficient boronic acids.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalytic Systems
The choice of palladium catalyst and ligand is critical for a successful coupling reaction, especially with electron-deficient boronic acids. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Characteristics |
| Pd₂(dba)₃ | XPhos | 1-3 | A bulky, electron-rich phosphine ligand, often effective for challenging couplings. |
| Pd(OAc)₂ | SPhos | 1-3 | Another bulky phosphine ligand known to promote difficult cross-couplings. |
| Pd(dppf)Cl₂ | (integrated) | 2-5 | A robust and commonly used catalyst for a wide range of Suzuki-Miyaura reactions. |
| Pd(PPh₃)₄ | (integrated) | 2-5 | A classic catalyst, though sometimes less effective for challenging substrates. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions using Pd₂(dba)₃/XPhos
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl chloride or bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)
-
Toluene, anhydrous and degassed
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and XPhos.
-
Add the aryl/heteroaryl halide, this compound, and potassium phosphate.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Protodeboronation: The boronic acid is unstable under the reaction conditions. | Use anhydrous solvents and reagents. Consider using the corresponding boronic acid pinacol ester. A milder base such as potassium fluoride (KF) or cesium fluoride (CsF) may be beneficial. |
| Catalyst Deactivation: The catalyst is not active enough or is being poisoned. | Use a higher catalyst loading. Switch to a more electron-rich and bulky ligand like SPhos or XPhos. Ensure the reaction is under a strict inert atmosphere. | |
| Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | Use a stronger or more soluble base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The addition of water can sometimes facilitate this step. | |
| Formation of Side Products | Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. |
| Dehalogenation of Aryl Halide: The starting aryl halide is being reduced. | Lower the reaction temperature. Use a milder base. |
Caption: Decision-making process for troubleshooting common issues.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of novel fluorinated biaryl compounds. While the electron-deficient nature of this substrate requires careful consideration of reaction conditions to minimize side reactions, the protocols and guidelines presented here provide a solid foundation for successful implementation. By systematically optimizing the catalyst, ligand, base, and solvent, researchers can effectively utilize this versatile building block in their drug discovery and development programs.
Application of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic Acid in Pharmaceutical Development
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a highly versatile synthetic building block that has found significant application in the field of pharmaceutical development. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for oncology.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent pan-RAF inhibitor, LY3009120, which has been investigated for the treatment of cancers with RAS or RAF mutations. The methodologies, data, and visualizations presented herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Featured Application: Synthesis of a Pan-RAF Inhibitor (LY3009120)
LY3009120 is a potent inhibitor of all RAF kinase isoforms (A-RAF, B-RAF, and C-RAF) and has shown efficacy in preclinical models of various cancers.[3] The synthesis of LY3009120 involves a key Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5] In a representative synthesis, a boronic acid derivative is coupled with a suitable aromatic halide to construct the core structure of the inhibitor. While the exact synthesis of LY3009120 utilizes a boronate ester, this compound serves as a direct and relevant precursor for the formation of the critical biaryl linkage found in this and similar kinase inhibitors.
The trifluoromethylphenyl moiety of the molecule plays a crucial role in its biological activity by occupying a hydrophobic pocket in the ATP-binding site of the RAF kinases.[6] This interaction contributes to the high potency and selectivity of the inhibitor.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of LY3009120 against various RAF kinases and its anti-proliferative effects in cancer cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| B-RAF V600E | 1 | [3] |
| C-RAF | 3.1 | [3] |
| A375 (B-RAF V600E mutant) | 6.8 (pERK inhibition) | [3] |
| HCT116 (K-RAS mutant) | 57 (pERK inhibition) | [3] |
| A375 (proliferation) | 6 | [3] |
| HCT116 (proliferation) | 32 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
References
Application Notes and Protocols for Anhydrous Reactions of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for conducting reactions with fluorinated boronic acids under anhydrous conditions. The use of anhydrous techniques is often crucial for maximizing yields, preventing side reactions such as protodeboronation, and ensuring the reproducibility of results, particularly when working with these versatile yet sensitive reagents.
Introduction to Fluorinated Boronic Acids Under Anhydrous Conditions
Fluorinated boronic acids are invaluable building blocks in organic synthesis, finding extensive application in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity.
A key characteristic of boronic acids, including their fluorinated analogs, is their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines, under anhydrous conditions. This equilibrium is reversible and sensitive to the presence of water. The formation of boroxines can impact the reactivity and solubility of the boronic acid, making the careful control of reaction conditions paramount.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Anhydrous reaction conditions are employed to shift this equilibrium towards the boronic acid or to prevent unwanted side reactions that can be promoted by water, such as protodeboronation, which leads to the cleavage of the carbon-boron bond.
Data Presentation: Performance in Anhydrous Cross-Coupling Reactions
The following tables summarize the performance of various fluorinated boronic acids in common cross-coupling reactions under anhydrous or low-water conditions. These data are compiled from various sources and are intended to provide a comparative benchmark. Direct comparison of yields should be approached with caution as reaction conditions are not always identical across studies.
Table 1: Suzuki-Miyaura Coupling Yields
| Fluorinated Boronic Acid | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | Varies | ~95 | [1][2] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [3] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [3] |
| 3,4-Difluorophenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 94 | [3] |
| 3,4-Difluorophenylboronic acid | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88 | [3] |
Table 2: Chan-Lam N-Arylation Yields
| Fluorinated Boronic Acid Derivative | N-Nucleophile | Copper Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Trifluoromethylpyrimidin-2(1H)-one | Cu(OAc)₂·H₂O | Pyridine | CHCl₃ | rt | 48 | 88 |
| Phenylboronic acid | 4-Trifluoromethylpyrimidin-2(1H)-one | CuF₂ | Pyridine | CHCl₃ | rt | 48 | 86 |
| Phenylboronic acid pinacol ester | 4-Trifluoromethylpyrimidin-2(1H)-one | Cu(OAc)₂·H₂O | Boric Acid | CH₃CN | 60 | 10 | 80 |
| 3-Fluorophenylboronic acid | Hydantoin | CuF₂ | None | MeOH | rt | Varies | 85 |
| 4-Fluorophenylboronic acid | Hydantoin | CuF₂ | None | MeOH | rt | Varies | 92 |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions under anhydrous conditions. These should be considered as starting points and may require optimization for specific substrates.
General Anhydrous Reaction Workflow
Caption: General workflow for setting up an anhydrous reaction.
Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with an aryl halide under anhydrous conditions.
Materials:
-
Fluorinated aryl boronic acid (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, fluorinated aryl boronic acid, and the anhydrous base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]
Protocol 2: Anhydrous Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed Chan-Lam N-arylation of an N-nucleophile with a fluorinated aryl boronic acid under anhydrous conditions.
Materials:
-
Fluorinated aryl boronic acid (1.5 - 2.0 equiv.)
-
N-nucleophile (e.g., amine, amide, heterocycle) (1.0 equiv.)
-
Copper(II) source (e.g., Cu(OAc)₂, CuF₂) (10-20 mol% or stoichiometric)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, MeCN)
-
Optional: Ligand (e.g., Pyridine, TMEDA), Base (e.g., Et₃N, Na₂CO₃)
-
Molecular sieves (e.g., 4 Å)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar and activated molecular sieves, add the N-nucleophile, fluorinated aryl boronic acid, and copper source.
-
If required, add the ligand and/or base.
-
Seal the vessel and add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) under an atmosphere of air or oxygen (unless otherwise specified).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst and molecular sieves, washing with an appropriate organic solvent.
-
The filtrate can be washed with aqueous solutions (e.g., saturated NH₄Cl, brine) to remove any remaining copper salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.
Protocol 3: Anhydrous Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of a fluorinated aryl boronic acid with a terminal alkyne. Note: While traditionally performed with aryl halides, Sonogashira-type couplings with boronic acids are also known.
Materials:
-
Fluorinated aryl boronic acid (1.2 equiv.)
-
Terminal alkyne (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)
-
Anhydrous base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the fluorinated aryl boronic acid, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the anhydrous amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel or Celite to remove the metal catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Stability of Fluorinated Boronic Acids
The stability of fluorinated boronic acids can be influenced by the position and number of fluorine substituents. Generally, electron-withdrawing fluorine atoms increase the Lewis acidity of the boronic acid.[7] While this can be beneficial for reactivity, it can also increase susceptibility to certain decomposition pathways.
Studies have shown that phenylboronic acids with two fluorine atoms in the ortho positions are among the less stable derivatives.[1][7] This is an important consideration when planning syntheses with such compounds, and highlights the need for carefully controlled, and often anhydrous, reaction conditions to minimize degradation.
References
Application Notes and Protocols for Base Selection in Suzuki Reactions with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. However, the electronic properties of the coupling partners significantly influence the reaction's success. Electron-deficient boronic acids, which are crucial building blocks in medicinal chemistry and materials science, present unique challenges. Their reduced nucleophilicity slows the rate-limiting transmetalation step, and they are often susceptible to a detrimental side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]
The choice of base is a critical parameter in overcoming these challenges. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium catalyst. This document provides a comprehensive guide to selecting the optimal base for Suzuki reactions involving electron-deficient boronic acids, supported by comparative data and detailed experimental protocols.
The Critical Role of the Base and the Challenge of Protodeboronation
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. It does this by coordinating to the boron atom of the organoboronic acid, forming a more electron-rich "ate" complex. This increases the nucleophilicity of the organic group, promoting its transfer to the palladium center.
However, with electron-deficient boronic acids, a careful balance must be struck. A base that is too weak may not activate the boronic acid sufficiently, leading to slow or incomplete reactions. Conversely, a strong base can accelerate the undesired protodeboronation pathway, especially in the presence of water or other protic solvents.[2][3] This side reaction is particularly problematic for boronic acids bearing strongly electron-withdrawing groups or certain heterocyclic motifs.
Key considerations for base selection include:
-
Basicity: The pKa of the base is a crucial factor. Stronger bases can lead to faster reaction rates but also increase the risk of protodeboronation and decomposition of base-sensitive functional groups.
-
Solubility: The solubility of the inorganic base in the organic solvent can impact its effectiveness.
-
Counter-ion: The nature of the cation (e.g., K+, Na+, Cs+) can influence the reaction rate and yield, an observation often referred to as the "caesium effect".[4]
-
Anhydrous vs. Aqueous Conditions: The presence of water can be beneficial for the solubility of some bases and can facilitate the formation of the active boronate species. However, it can also promote protodeboronation.
Comparative Data for Base Selection
The following tables summarize the performance of various bases in the Suzuki-Miyaura coupling of electron-deficient boronic acids with different aryl halides. These examples provide a quantitative comparison to guide your base selection.
Table 1: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
This reaction represents a standard coupling where the aryl halide possesses an electron-withdrawing group.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | H₂O | Pd-Complex | Reflux | 1 | 94 | [5] |
| 2 | K₂CO₃ | H₂O | Pd-Complex | Reflux | 1 | 83 | [5] |
| 3 | Cs₂CO₃ | H₂O | Pd-Complex | Reflux | 1 | 93 | [5] |
| 4 | Na₂CO₃ | DMA | Pd/Fe₂O₄ | 100 | 24 | >95 | [6] |
| 5 | NaHCO₃ | DMA | Pd/Fe₂O₄ | 100 | 24 | ~60 | [6] |
| 6 | NaOAc | DMA | Pd/Fe₂O₄ | 100 | 24 | ~70 | [6] |
| 7 | Et₃N | DMA | Pd/Fe₂O₄ | 100 | 24 | ~50 | [6] |
Table 2: Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole
This example illustrates the coupling of an electron-rich boronic acid, where base selection is still crucial for optimal yield.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 | [7] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 | [7] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 | [7] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of electron-deficient boronic acids, providing a starting point for reaction optimization.
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Arylboronic Acid with an Aryl Bromide using K₃PO₄
This protocol is a robust starting point for many challenging Suzuki couplings.
Materials:
-
Electron-deficient arylboronic acid (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide, electron-deficient arylboronic acid, potassium phosphate, palladium catalyst, and ligand.
-
Seal the flask with a septum and subject it to several cycles of vacuum and backfilling with an inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid in Water using KOH
This protocol highlights the use of aqueous conditions, which can be environmentally friendly and efficient for certain substrate combinations.
Materials:
-
4-Bromoacetophenone (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Potassium hydroxide (KOH) (2.0 equivalents)
-
Palladium(II) complex catalyst (0.5 mol%)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents) as a phase-transfer catalyst
-
Water (3 mL per 1 mmol of aryl bromide)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone, phenylboronic acid, potassium hydroxide, the palladium catalyst, and TBAB.
-
Add water to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 1 hour.
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Base Selection
This diagram provides a logical workflow for selecting an appropriate base for a Suzuki reaction with an electron-deficient boronic acid.
Caption: A decision workflow for selecting a suitable base.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield | - Ineffective base | - Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). |
| - Catalyst deactivation | - Ensure proper degassing of solvents and use high-purity reagents. Consider a more robust ligand. | |
| - Low reaction temperature | - Increase the reaction temperature, but be mindful of protodeboronation. | |
| Significant protodeboronation | - Base is too strong | - Switch to a milder base like K₂CO₃ or KF (anhydrous). |
| - Presence of excess water | - Use anhydrous solvents and powdered, anhydrous bases. | |
| - High reaction temperature | - Lower the reaction temperature. | |
| - Inherently unstable boronic acid | - Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). | |
| Reaction stalls | - Incomplete activation of boronic acid | - Increase the amount of base or switch to a stronger base. |
| - Poor solubility of the base | - Choose a more soluble base (e.g., Cs₂CO₃) or a different solvent system. | |
| - Catalyst has died | - Add a fresh portion of the catalyst. |
By carefully considering the electronic nature of the substrates and systematically optimizing the choice of base, researchers can successfully employ electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions to access a wide array of valuable molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ikm.org.my [ikm.org.my]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in the Synthesis of TNFα Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in the synthesis of potential Tumor Necrosis Factor-alpha (TNFα) modulators. The information herein is intended to serve as a comprehensive guide for the strategic incorporation of this fluorinated building block into drug discovery and development workflows.
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the modulation of TNFα activity is a well-established therapeutic strategy. While several biologic drugs that directly target TNFα have been successful, there is a continuing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, lower cost of production, and improved patient accessibility.
The (3-Fluoro-2-(trifluoromethyl)phenyl) moiety is a valuable pharmacophore in modern medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. These substitutions can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound is a key reagent for introducing this functional group into target molecules, most commonly via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Featured Application: Synthesis of a Biaryl-based TNFα Modulator
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of biaryl scaffolds, which are common cores in many kinase inhibitors and other signaling modulators. The protocol below describes a general procedure for the coupling of this compound with a heterocyclic halide, a key step in the synthesis of a potential TNFα modulator.
Quantitative Data
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling and provide a comparative landscape of the inhibitory activities of selected small molecule TNFα inhibitors.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-N-methyl-2-pyridinecarboxamide | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 2-Bromo-6-methoxypyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 4-Iodo-1H-pyrazole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 6 | 88-98 |
Yields are typical for Suzuki-Miyaura reactions with similar substrates and are provided for estimation purposes.
Table 2: In Vitro Activity of Selected Small Molecule TNFα Inhibitors
| Compound | Target/Mechanism of Action | IC₅₀ (nM) | Assay Method |
| SPD-304 | Promotes TNFα trimer disassembly | 4,600 | L929 cell-based cytotoxicity |
| UCB-9260 | Stabilizes an asymmetric TNFα trimer | 202 | TNF-stimulated NF-κB inhibition |
| Benpyrine | Direct binding to TNFα | 8,730 | L929 cell-based cytotoxicity |
| Atogepant | CGRP Receptor Antagonist (indirect modulator) | 0.18 | CGRP receptor binding |
Data is compiled from various literature sources for comparative purposes.
Experimental Protocols
This protocol describes the synthesis of a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a representative aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide and this compound.
-
Add the palladium catalyst to the flask.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., Toluene) followed by the aqueous base (e.g., 2 M Na₂CO₃).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
This protocol provides a more rapid method for the Suzuki-Miyaura cross-coupling using microwave irradiation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: TNFα signaling through TNFR1 leading to either pro-survival or apoptotic pathways.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical diagram illustrating a hypothetical SAR for TNFα modulator optimization.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving the electron-deficient and sterically hindered (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this substrate are common and typically stem from a combination of its unique electronic and steric properties. The primary reasons include:
-
Electronic Effects: The presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) on the phenyl ring significantly reduces the nucleophilicity of the boronic acid. This slows down the crucial transmetalation step in the catalytic cycle, which is often the rate-limiting step for such substrates.[1]
-
Protodeboronation: Electron-deficient boronic acids, like the one , are highly susceptible to protodeboronation.[2][3] This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid. This process is often accelerated by aqueous bases and elevated temperatures.[4]
-
Steric Hindrance: The trifluoromethyl group at the ortho position presents a steric challenge, potentially hindering the approach of the boronic acid to the palladium center during the transmetalation step.[5][6]
-
Catalyst Deactivation: In some cases, heteroatoms in the coupling partner can coordinate to the palladium catalyst, leading to deactivation.[5][7] While not an issue with the boronic acid itself, it's a factor to consider based on your aryl halide.
Question 2: What are the optimal catalysts and ligands for this challenging coupling?
Answer: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-deficient substrates.[5] The most critical factor for success is the choice of ligand. You should employ highly active catalyst systems that can overcome the high activation barriers for oxidative addition and facilitate the slow transmetalation.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are the gold standard for these types of couplings.[5][8] Buchwald-type biarylphosphine ligands are particularly effective. Consider screening ligands such as SPhos, XPhos, and RuPhos.[4][5] These ligands stabilize the palladium catalyst, promote the formation of a reactive monoligated Pd(0) species, and accelerate the key steps of the catalytic cycle.[5]
-
Palladium Source: Common palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are effective when paired with the appropriate ligand.[1][4] Using pre-formed palladium(II) precatalysts that incorporate the bulky phosphine ligand (e.g., Buchwald precatalysts) can also be highly effective and ensure the correct ligand-to-metal ratio.[3]
Question 3: How do I choose the right base and solvent?
Answer: The choice of base and solvent is crucial for activating the boronic acid while minimizing side reactions.
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[7][9] For electron-deficient boronic acids, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): This is frequently a very effective base for challenging couplings.[7][10]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate slow reactions, but may also promote side reactions.[1]
-
Potassium Carbonate (K₂CO₃): A common and effective moderate base, often used in a biphasic solvent system with water.[1]
-
Fluoride sources (e.g., CsF, KF): Fluoride ions can be potent activators for boronic acids due to the high fluorophilicity of boron.[10][11]
-
-
Solvent System: Anhydrous solvents are often preferred to minimize protodeboronation. However, a small amount of water is sometimes necessary to solubilize the base and facilitate the formation of the active boronate species.
Question 4: How can I minimize protodeboronation and other side reactions?
Answer: Minimizing the degradation of your boronic acid is key to improving your yield.
-
Use a Boronate Ester or Trifluoroborate Salt: To combat instability, this compound can be converted to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt (ArBF₃K).[2][4][13] These "masked" reagents are more resistant to protodeboronation under basic conditions and release the boronic acid slowly in situ.[2]
-
Anhydrous Conditions: If possible, use thoroughly dried solvents and reagents to reduce the amount of water available for protodeboronation.[4]
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[4] Lowering the temperature may reduce the rate of decomposition, but may also slow the desired reaction.[7]
-
Minimize Homocoupling: Homocoupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen or Pd(II) species.[7][14] Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[7][12] Using a Pd(0) source directly or a precatalyst system that rapidly generates the active Pd(0) species can also help.[14]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
How to prevent protodeboronation of fluorinated boronic acids
Welcome to the technical support center for fluorinated boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing direct causes and actionable solutions to mitigate protodeboronation and improve reaction outcomes.
Q1: My Suzuki-Miyaura reaction using a fluorinated aryl boronic acid is showing low yield, and I've identified the corresponding protodeboronated fluoroarene as a major byproduct. What's causing this?
A1: You are observing protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Fluorinated aryl boronic acids, especially those with fluorine atoms in the ortho position, can be particularly susceptible to this decomposition pathway.[3] The primary causes are often related to reaction conditions that favor this side reaction over the desired cross-coupling.
Key contributing factors include:
-
Reaction pH: The pH of the reaction medium significantly influences the rate of protodeboronation. For many heteroaromatic boronic acids, neutral pH can be problematic due to the formation of a reactive zwitterionic species.[1][2] For highly electron-deficient arylboronic acids, including many polyfluorinated ones, the reaction is often fastest at high pH where the more reactive arylboronate anion forms.[4][5]
-
Choice of Base: Strong bases, particularly hydroxide bases, can accelerate protodeboronation.[6] While a base is essential for the Suzuki-Miyaura catalytic cycle, its strength and concentration are critical parameters.[1][7]
-
Reaction Temperature: Higher temperatures increase the rate of most reactions, including the undesired protodeboronation.[1][6] If the rate of protodeboronation is accelerated more than the rate of cross-coupling, lower yields will result.
-
Presence of Water: Many protodeboronation mechanisms involve water acting as a proton source.[2][8] Excessive water in the reaction, beyond what might be necessary for some Suzuki protocols, can promote this side reaction.[6]
-
Inefficient Catalyst Turnover: If the catalytic cycle for the desired Suzuki coupling is slow, the sensitive boronic acid is exposed to potentially degrading conditions for a longer period, increasing the extent of protodeboronation.[1][6]
Q2: I suspect protodeboronation is occurring. How can I definitively detect and quantify it?
A2: Several analytical techniques can be used to monitor your reaction and confirm the presence of the protodeboronated byproduct.
-
NMR Spectroscopy: This is a powerful tool for both qualitative detection and quantitative analysis.
-
¹⁹F NMR: Since your starting material is fluorinated, ¹⁹F NMR is an excellent method. You will see distinct signals for your fluorinated boronic acid and the protodeboronated fluoroarene byproduct, which can be integrated to determine their relative amounts.[4][9]
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show the appearance of a new C-H signal in the byproduct where the C-B bond used to be.[4][9]
-
¹¹B NMR: This can be used to monitor the consumption of the boronic acid starting material.[4][9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for separating the components of your reaction mixture and identifying them by their mass-to-charge ratio. By comparing the retention times and mass spectra to known standards of your starting material and the expected byproduct, you can confirm the occurrence of protodeboronation. These methods are also excellent for monitoring reaction progress.[6]
A general workflow for monitoring the reaction is as follows:
-
Take an aliquot from the reaction mixture at specific time points (e.g., t=0, 1h, 4h, 24h).
-
Quench the reaction in the aliquot immediately.
-
Prepare the sample for analysis (e.g., dilute with a suitable solvent, filter).
-
Analyze the sample using one of the methods above to determine the ratio of desired product to the protodeboronated side product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protodeboronation for fluorinated boronic acids?
A1: Protodeboronation is the cleavage of a C-B bond and its replacement with a C-H bond.[2] For fluorinated and other electron-deficient arylboronic acids, the mechanism is highly pH-dependent and typically proceeds through the more reactive boronate species (ArB(OH)₃⁻), which is formed under basic conditions.[4][5] Kinetic studies have revealed two primary competing pathways for base-catalyzed protodeboronation:
-
Concerted Proton Transfer: The boronate anion reacts with a proton source (like water), where the ipso-carbon is protonated simultaneously with the C-B bond cleavage.[5]
-
Unimolecular Heterolysis: For highly electron-deficient systems (e.g., pentafluorophenylboronic acid), the boronate can undergo unimolecular cleavage of the C-B bond to generate a transient aryl anion, which is then rapidly quenched by a proton source.[5][8]
The electron-withdrawing nature of fluorine substituents makes the aryl group more electron-deficient, which can stabilize the transient aryl anion, making this pathway more favorable for highly fluorinated species.[5][10]
Caption: Key pathways for base-catalyzed protodeboronation.
Q2: What are the most effective strategies to prevent protodeboronation?
A2: A multi-faceted approach involving the choice of reagents and optimization of reaction conditions is most effective.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative is a primary strategy.[4]
-
Pinacol Esters: These are widely used as they are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[11][12]
-
MIDA (N-methyliminodiacetic acid) Esters: These are exceptionally stable, often crystalline solids. They participate in "slow-release" protocols where the active boronic acid is generated in situ at a low concentration, allowing the desired cross-coupling to occur efficiently while minimizing decomposition.[2][11]
-
-
Optimize the Base:
-
Control Reaction Temperature:
-
Employ a Highly Active Catalyst System:
-
A fast and efficient catalyst can ensure the Suzuki coupling rate significantly outpaces the protodeboronation rate.[1]
-
Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective at lower temperatures and can promote rapid cross-coupling.[6][12]
-
-
Ensure Anhydrous Conditions:
-
Unless the specific protocol requires water, use anhydrous solvents and thoroughly dried glassware to minimize the primary proton source for protodeboronation.[6]
-
Caption: A logical workflow for preventing protodeboronation.
Q3: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling designed to minimize protodeboronation?
A3: Yes. This general protocol incorporates several of the preventative strategies discussed. It should be used as a starting point and optimized for your specific substrates.
Objective: To couple a fluorinated aryl MIDA boronate with an aryl halide.
Materials:
-
Fluorinated Aryl MIDA Boronate (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, or THF)
Experimental Protocol:
-
Preparation: Bake all glassware in an oven (>120 °C) and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl halide, the fluorinated aryl MIDA boronate, the anhydrous base, and the palladium precatalyst to a Schlenk flask or reaction vial equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction has reached completion (typically when the limiting aryl halide is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
The stability of boronic acid derivatives and the choice of reaction conditions have a quantifiable impact on the suppression of protodeboronation.
Table 1: Relative Stability of Boronic Acid Derivatives
| Boron Species | General Stability vs. Protodeboronation | Key Feature |
| Boronic Acid | Lowest | Highly susceptible, especially under basic conditions.[5] |
| Pinacol Ester | Moderate to High | More stable than boronic acid; a common first choice for suppression.[11][12] |
| MIDA Ester | Very High | Exceptionally stable; enables slow-release of the active boronic acid.[2][11] |
| Trifluoroborate Salt | High | Stable solids that also operate under slow-release principles.[2] |
Table 2: Effect of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Base | Strong, hydroxide bases (NaOH, KOH)[6] | Weaker, non-hydroxide bases (K₃PO₄, Cs₂CO₃)[1] | Reduces the rate of base-catalyzed decomposition. |
| Temperature | High (>100 °C)[1] | Moderate (60-80 °C)[6][12] | Slows the rate of protodeboronation relative to coupling. |
| Solvent | Protic, wet solvents[6] | Anhydrous, aprotic solvents (Dioxane, Toluene)[6] | Removes the proton source required for the side reaction. |
| Catalyst | Low activity, slow turnover[1] | High activity, fast turnover (e.g., Buchwald systems)[1][6] | Ensures the desired reaction is significantly faster than decomposition. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the homocoupling side reaction of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 3,3'-Difluoro-2,2'-bis(trifluoromethyl)biphenyl. This side reaction is undesirable as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule. This compound is particularly susceptible to this side reaction due to its electron-deficient nature, a characteristic common to many fluorinated arylboronic acids.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The homocoupling of arylboronic acids is primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is a critical step in minimizing this pathway.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This can be a significant issue at the beginning of the reaction.
For sterically hindered and electron-deficient boronic acids like this compound, an alternative mechanism involving a rare protonolysis/second transmetalation event has also been proposed, which may not be dependent on oxygen.[1]
Q3: How can I detect and quantify the extent of homocoupling in my reaction?
A3: The homocoupling byproduct, 3,3'-Difluoro-2,2'-bis(trifluoromethyl)biphenyl, can be detected and quantified using several analytical techniques:
-
¹⁹F NMR Spectroscopy: This is a highly effective method due to the presence of the trifluoromethyl group. The starting boronic acid and the homocoupled product will have distinct signals in the ¹⁹F NMR spectrum. By integrating these signals, you can determine the relative amounts of each species in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture, including the desired product and the homocoupled byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is a powerful tool for analyzing the reaction progress and identifying byproducts.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant formation of the homocoupled byproduct.
This is the most common issue when working with this compound. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling side reactions.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct when using this compound. The data is compiled from literature reports on structurally similar electron-deficient arylboronic acids and represents expected trends.[1]
| Parameter | Condition | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) | Notes |
| Palladium Source | Pd(OAc)₂ | 40-60 | 30-50 | Prone to homocoupling, especially at the start of the reaction. |
| Pd₂(dba)₃ | 70-85 | 10-20 | A Pd(0) source is generally preferred to minimize direct reaction with the boronic acid. | |
| Ligand | PPh₃ | 50-70 | 20-40 | A standard ligand, but may not be optimal for this substrate. |
| SPhos | >85 | <10 | Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway.[1] | |
| Atmosphere | Air | <30 | >60 | Oxygen is a major contributor to homocoupling. |
| Inert (N₂ or Ar) | 70-90 | <15 | Rigorous exclusion of oxygen is crucial for good yields. | |
| Additive | None | 60-75 | 15-30 | Baseline condition with a Pd(0) source and a suitable ligand. |
| Potassium Formate (KCOOH) | >80 | <10 | Can act as a mild reducing agent to maintain the catalyst in the Pd(0) state. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, under an inert atmosphere (glovebox), prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Homocoupling Pathways
Caption: The desired Suzuki-Miyaura catalytic cycle and competing homocoupling pathways.
References
Technical Support Center: Optimizing Coupling Reactions with (3-Fluoro-2-(trifluoromethyl)phenyl)boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions, particularly the Suzuki-Miyaura reaction, involving the sterically hindered and electron-deficient (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no product yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield with this substrate is a common issue and can stem from several factors related to its inherent steric and electronic properties.
Potential Causes:
-
Steric Hindrance: The ortho-fluoro and trifluoromethyl groups create significant steric bulk around the boronic acid moiety. This hinders the crucial transmetalation step in the catalytic cycle.[1][2][3]
-
Electron-Deficient Nature: The strong electron-withdrawing effects of the fluoro and trifluoromethyl groups decrease the nucleophilicity of the boronic acid, slowing down the transmetalation process.[3]
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of challenging substrate.[2]
-
Ineffective Base: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially given its electron-deficient character.
-
Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the high activation energy associated with coupling a sterically hindered and electron-deficient partner.[3]
-
Protodeboronation: Fluorinated arylboronic acids can be susceptible to decomposition (protodeboronation) under basic reaction conditions, especially in the presence of water.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Q2: What is the optimal reaction temperature for coupling this compound?
A2: There is no single "optimal" temperature, as it is highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent used. However, for sterically hindered and electron-deficient boronic acids like this one, higher temperatures are generally required.[3]
-
Starting Point: A good starting point is typically in the range of 80-110 °C .[3][5]
-
Optimization: It is recommended to screen a range of temperatures. Start at 80 °C and increase in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
High-Temperature Considerations: Be aware that excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or an increase in side reactions. If decomposition is observed, a slightly lower temperature or a more thermally stable catalyst system may be necessary. Some reactions have been successfully carried out at temperatures up to 135 °C, particularly with the use of microwave irradiation.[6]
Q3: How can I prevent protodeboronation of my boronic acid?
A3: Protodeboronation is a common side reaction for electron-deficient boronic acids. Here are several strategies to minimize it:
-
Use Anhydrous Conditions: While some water is often necessary to solubilize the base, using strictly anhydrous solvents and reagents can significantly reduce protodeboronation.[2]
-
Use a Boronic Ester: Converting the boronic acid to a more stable pinacol ester (Bpin) or using a diethanolamine adduct can protect it from decomposition.[3][7] These can often be used directly in the coupling reaction.
-
Careful Choice of Base: While a strong base is often needed, some bases can be more prone to causing protodeboronation. Potassium fluoride (KF) is sometimes a good alternative to carbonate or phosphate bases.[5]
-
Room Temperature Reactions: If the catalyst system is active enough, performing the reaction at room temperature can suppress protodeboronation.[4][8] This often requires highly active "on-cycle" precatalysts.[8]
Data Presentation: Recommended Reaction Conditions
The following table summarizes generally recommended starting conditions for the Suzuki-Miyaura coupling of this compound based on protocols for similar challenging substrates. Optimization will be required for specific coupling partners.
| Component | Recommendation | Rationale |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) (1-3 mol%) | Highly active and efficient for hindered substrates.[3] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Accelerates oxidative addition and reductive elimination.[2][3] |
| Base | Strong, non-nucleophilic bases (2-3 equivalents) | K₃PO₄, Cs₂CO₃, KF. Required for the challenging transmetalation step.[3][5] |
| Solvent | High-boiling point, anhydrous solvents | Toluene, Dioxane, DMF, or mixtures like Dioxane/H₂O (10:1).[3][9] |
| Temperature | 80 - 110 °C (conventional heating) or up to 135 °C (microwave) | Overcomes the high activation energy of the reaction.[3][6] |
| Boronic Acid | Use as is, or as a pinacol ester (Bpin) derivative | The ester form can offer greater stability against protodeboronation.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization.
1. Reaction Setup:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₃PO₄, 2-3 equivalents), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 1-3 mol%).[3][5]
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
2. Reaction Execution:
-
Add the degassed, anhydrous solvent (e.g., dioxane) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.[3]
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously for the required time (typically 2-24 hours).
3. Monitoring:
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.[2][10]
4. Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][10]
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Fluorinated Boronic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of products from reactions involving fluorinated boronic acids, such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Residual Palladium Catalyst Contamination
Q1: My crude product is dark-colored, and I suspect palladium black contamination. How can I remove it?
A1: The dark color is likely due to insoluble palladium (Pd(0)), or "palladium black." The most straightforward method for its removal is filtration through an inert filter aid.
-
Recommended Action: Perform a filtration through a pad of Celite®. This is effective for removing heterogeneous palladium.[1][2][3]
-
Preventative Tip: To minimize the formation of palladium black in future reactions, ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2]
Q2: After column chromatography, my purified product is still contaminated with a soluble palladium species. What should I do?
A2: Column chromatography may not be sufficient to remove all soluble palladium species, especially if your product has similar polarity.[2]
-
Primary Solution: Metal Scavengers: Use a solid-supported metal scavenger. These are highly effective at binding selectively to residual palladium. Thiol-based scavengers are generally effective for Pd(II).[3][4]
-
Alternative Methods:
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb remaining palladium.[2][4]
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique that can leave palladium impurities in the mother liquor.[2][4]
-
Liquid-Liquid Extraction: In some cases, extraction with an aqueous solution containing a chelating agent like EDTA can help remove metal complexes.[1]
-
Issue 2: Persistent Boronic Acid Impurities
Q3: How can I remove unreacted fluorinated boronic acid or its byproducts from my reaction mixture?
A3: Boronic acids and their derivatives, like boroxines, are common impurities. Their removal can often be achieved through chemical means or specialized chromatography.
-
Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH). The organic layer will retain your (presumably less acidic) product. The aqueous layer can then be acidified and extracted separately if you need to recover the boronic acid.[5][6][7]
-
Derivatization/Scavenging:
-
React the crude mixture with a diol like diethanolamine. This can form a crystalline adduct with the boronic acid, which can be filtered off.[6][8]
-
Use a scavenger resin, such as those with DEAM (N,N-diethanolaminomethyl) or diol functionality, which are designed to bind and remove boronic acids.[9]
-
-
Specialized Chromatography: Standard silica gel can be problematic as polar boronic acids may streak or decompose.[6][10] Consider using neutral alumina or reverse-phase (C18) chromatography.[8][11]
Q4: My main impurity is the protodeboronated product of my starting material. How can I avoid this?
A4: Protodeboronation is a common side reaction for boronic acids, especially electron-deficient ones like many fluorinated boronic acids.[12][13]
-
Reaction Optimization: The base-catalyzed process is highly relevant under Suzuki coupling conditions.[12] Careful selection of base and reaction conditions can minimize this side reaction.
-
Purification Strategy: The protodeboronated side product is a neutral organic molecule and must be separated using standard purification techniques like chromatography or recrystallization, based on its specific properties relative to your desired product.
Issue 3: Challenges with Chromatography of Fluorinated Compounds
Q5: My fluorinated product is difficult to purify by standard silica gel chromatography. What are my options?
A5: The unique polarity and intermolecular interactions of fluorinated molecules can make standard chromatography challenging.[14]
-
Reverse-Phase HPLC: This is often the most effective method. A key strategy is the "hetero-pairing" of the column and eluent. Optimal separation is often achieved by using a standard reverse-phase column (e.g., C8 or C18) with a fluorinated eluent (like trifluoroethanol) or a fluorinated column with a standard hydrogenated eluent (like methanol or acetonitrile).[15][16][17]
-
Temperature Optimization: Increasing the column temperature (e.g., to 45°C) can significantly improve separation of fluorinated compounds.[15][17]
-
Fluorous Solid-Phase Extraction (F-SPE): For heavily fluorinated compounds, fluorous chromatography on fluorous silica gel can be a powerful separation tool.[16]
Issue 4: Difficulty with Crystallization
Q6: I am trying to recrystallize my polar fluorinated product, but it keeps "oiling out" or forming an amorphous solid. What can I do?
A6: The strong dipole moments and unique intermolecular interactions (e.g., C-F···H bonds) of fluorinated molecules can hinder crystal lattice formation.[14]
-
Systematic Solvent Screening: Finding the right solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.[18][19] A systematic approach to screening single and two-solvent systems is recommended.[14]
-
Control Cooling Rate: Cool the solution slowly and without disturbance. Rapid cooling often leads to precipitation of impurities and poor crystal formation.[20]
-
Two-Solvent Method: If a single solvent doesn't work, use a solvent pair. Dissolve your compound in a minimum amount of a "soluble solvent" while hot. Then, slowly add a "miscible anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[19]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a fluorinated boronic acid coupling reaction? A1: Common impurities include:
-
Catalyst-derived: Residual palladium (soluble or insoluble).[1][2]
-
Boron-derived: Unreacted boronic acid, boronic acid anhydrides (boroxines), and protodeboronated starting materials.[10][12]
-
Homocoupling products: Dimers of the boronic acid or the halide starting material.[21]
Q2: What are the acceptable limits for palladium in a final pharmaceutical product? A2: Regulatory bodies like the International Council for Harmonisation (ICH) set strict limits. According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral drugs, which translates to a concentration limit of 10 ppm for a drug with a 10g maximum daily dose. For parenteral (injectable) drugs, the limit is much stricter at 1 ppm.[2]
Q3: Can I use standard silica gel to purify boronic acids? A3: It is often challenging. Boronic acids can interact strongly with the acidic silica surface, leading to tailing, streaking, or even decomposition.[6][10] If you must use silica, consider deactivating it with a small amount of acid or base in the eluent, or use neutral alumina as an alternative stationary phase.[11]
Q4: What is the principle behind using metal scavengers? A4: Metal scavengers are solid-supported materials (like silica) functionalized with ligands that have a high affinity for specific metals. When mixed with your product solution, the scavenger selectively binds to the metal catalyst. Because the scavenger is insoluble, it can be easily removed by simple filtration, leaving a metal-free solution.[3][4]
Data Presentation
Table 1: Efficiency of Palladium Removal Techniques
| Method | Impurity Type | Typical Starting Conc. | Typical Final Conc. | Reference |
| Filtration through Celite® | Insoluble Pd(0) | Variable | Removes bulk insolubles | [1][2][3] |
| Solid-Supported Scavenger (MP-TMT) | Soluble/Insoluble Pd | 33,000 ppm | < 200 ppm | [4] |
| Solid-Supported Scavenger (MP-TMT) | Soluble/Insoluble Pd | 500 - 800 ppm | < 10 ppm | [4] |
| Activated Carbon Treatment | Soluble Pd | Low ppm | Reduced levels | [2] |
| Recrystallization | Soluble/Insoluble Pd | Variable | Can significantly reduce | [2][4] |
Table 2: ICH Regulatory Limits for Palladium
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (example) | Reference |
| Oral | 100 µ g/day | 10 ppm (for 10g/day dose) | [2] |
| Parenteral | 10 µ g/day | 1 ppm (for 10g/day dose) | [2] |
Experimental Protocols
Protocol 1: Removal of Insoluble Palladium via Celite® Filtration
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite®. Gently press down to create a compact, level bed. Pre-wet the pad with the solvent you will use for filtration.[3]
-
Dilute Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and prevent product crashing out on the filter pad.[3]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through.
-
Wash: Wash the Celite® pad with fresh, cold solvent to ensure all of the product is recovered.[3]
-
Collect: The collected filtrate contains the product, free of insoluble palladium.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select Scavenger: Choose a scavenger appropriate for the palladium's likely oxidation state and your solvent system.
-
Add Scavenger: Add the manufacturer-recommended amount of scavenger (often 5-10 equivalents relative to the initial catalyst loading) to the solution of your crude product.
-
Stir: Stir the mixture at room temperature or slightly elevated temperature. Reaction time can vary from a few hours to overnight. Monitor the palladium levels if possible.
-
Filter: Remove the solid scavenger by simple gravity or vacuum filtration.[3]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[3]
Protocol 3: Removal of Boronic Acid via Acid-Base Extraction
-
Dissolve: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Basify: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or Na2CO3 solution. This will extract the acidic boronic acid into the aqueous layer.[5]
-
Separate: Separate the aqueous layer. Repeat the wash if necessary.
-
Wash Organic Layer: Wash the organic layer with brine to remove residual base and water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the boronic acid impurity.
Visualizations
Caption: General experimental workflow for post-reaction workup and purification.
Caption: Decision tree for selecting a primary purification technique.
Caption: Troubleshooting logic for failed initial purification attempts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recrystallization [sites.pitt.edu]
- 19. athabascau.ca [athabascau.ca]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. researchgate.net [researchgate.net]
Impact of water on the stability of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of water on the stability and reactivity of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound, especially in the presence of water?
A1: The primary stability concern is its susceptibility to protodeboronation. This is a decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid starting material.[1] This issue is particularly pronounced for boronic acids containing electron-withdrawing groups, such as the fluoro and trifluoromethyl groups on this compound, as they make the ipso-carbon more susceptible to protonation.[2] The presence of water, especially under basic conditions typical for cross-coupling reactions, can facilitate this undesirable side reaction.[3]
Q2: Can this compound dehydrate, and how does this affect my reaction?
A2: Yes, like many boronic acids, it can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine. This is an equilibrium process. The formation of boroxine means that the actual amount of the active monomeric boronic acid available for the catalytic cycle may be less than anticipated.[4][5] Adding a controlled amount of water can often hydrolyze the boroxine back to the active boronic acid.[6] In some cases, the water required for the reaction can even be generated in situ from this dehydration process.[4]
Q3: Is water always detrimental to reactions involving this boronic acid?
A3: Not necessarily. While excess water can promote the destructive protodeboronation pathway, a small, controlled amount of water is often essential for a successful Suzuki-Miyaura coupling reaction.[1][7] Water can play several beneficial roles:
-
It helps to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃), ensuring a homogenous reaction mixture.
-
It can facilitate the crucial transmetalation step in the catalytic cycle.
-
It can hydrolyze any boroxine present back to the active boronic acid.[6] The key is to control the amount of water, as an excess can be deleterious.[8]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The most effective way to monitor the stability of the boronic acid and the progress of the reaction is by taking small aliquots from the reaction mixture at various time points. These aliquots can be quenched and analyzed by techniques like LC-MS or ¹H NMR.[1] By doing so, you can track the consumption of the boronic acid, the formation of the desired product, and the appearance of the protodeboronated byproduct (1-fluoro-2-(trifluoromethyl)benzene).
Troubleshooting Guide
Problem: Consistently low or no yield in Suzuki-Miyaura coupling.
This is the most common issue when using electron-deficient boronic acids. The root cause is often that the rate of boronic acid decomposition is faster than the rate of the desired cross-coupling.
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yield reactions.
Data Presentation
Table 1: Hypothetical Impact of Water Content on Reaction Yield
This table illustrates the conceptual relationship between water content and reaction outcomes for a Suzuki coupling with a sensitive boronic acid. Actual results will vary.
| Water Content in Solvent (v/v) | Equivalents of H₂O (relative to limiting reagent) | Hypothetical Product Yield (%) | Hypothetical Protodeboronation Byproduct (%) | General Observation |
| 0% (Strictly Anhydrous) | 0 | 15% | 5% | Inefficient reaction, possibly due to poor base solubility and slow transmetalation. |
| ~0.1% | 3-5 eq. | 85% | 10% | Optimal Range. Sufficient water to facilitate the reaction without excessive decomposition. |
| 1% | ~30 eq. | 40% | 55% | Decreased yield. The rate of protodeboronation becomes significant. |
| 5% | ~150 eq. | <10% | >85% | Protodeboronation is the dominant pathway. The boronic acid is largely consumed before it can couple. |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
The choice of base is critical to minimize protodeboronation.[1]
| Base | Typical pKa (Conjugate Acid) | Common Solvent System | Suitability for Sensitive Boronic Acids |
| K₃PO₄ | 12.3 | Dioxane/H₂O, Toluene/H₂O | High. A preferred choice. Effective base with low nucleophilicity, minimizing side reactions. |
| Cs₂CO₃ | 10.3 | Dioxane, THF, Toluene | High. Another excellent choice, often used for difficult couplings. Its solubility in organic solvents is an advantage. |
| K₂CO₃ | 10.3 | Dioxane/H₂O, THF/H₂O | Moderate. Widely used, but can be more aggressive than K₃PO₄ for highly sensitive substrates. |
| NaOH, KOH | 14-15 | Alcohols, H₂O | Low. Strongly discouraged. The presence of hydroxide ions significantly accelerates protodeboronation. |
Key Chemical Pathways
The following diagram illustrates the critical balance between the desired reaction and the decomposition pathways.
Caption: Competing reaction pathways for the boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is designed to minimize decomposition by using a highly active catalyst at a moderate temperature with controlled water content.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and finely ground K₃PO₄ (2.0 - 3.0 eq).
-
Add a magnetic stir bar.
-
-
Solvent and Water Addition:
-
Add anhydrous 1,4-dioxane (or toluene) to create a ~0.1 M solution based on the aryl halide.
-
Add deionized, degassed water (3.0 - 5.0 eq). The mixture should be stirred vigorously.
-
-
Degassing:
-
Seal the flask and sparge the solution with Argon for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles. Thorough degassing is crucial to prevent catalyst oxidation.
-
-
Catalyst Addition:
-
Add the Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required (e.g., XPhos, 2-4 mol%). The catalyst should be added under a positive flow of inert gas.
-
-
Reaction:
-
Seal the flask tightly and heat the reaction mixture to the desired temperature (start by screening temperatures between 40 °C and 80 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC. Due to the instability of the boronic acid, aim for the shortest possible reaction time.[2]
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Monitoring Protodeboronation by LC-MS
-
Sampling: Using a nitrogen-purged syringe, withdraw a small aliquot (~20-50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small volume (~0.5 mL) of a 1:1 mixture of acetonitrile and water, with a drop of acetic acid to neutralize the base.
-
Preparation: Dilute the quenched sample further with the analysis eluent if necessary and filter through a syringe filter (0.22 µm) into an LC-MS vial.
-
Analysis: Analyze the sample, looking for the masses corresponding to your starting materials, desired product, and the protodeboronated byproduct (1-fluoro-2-(trifluoromethyl)benzene, M.W. ≈ 164.1 g/mol ).
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing catalyst decomposition in reactions with trifluoromethylphenylboronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifluoromethylphenylboronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with trifluoromethylphenylboronic acid is giving low to no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura reactions involving trifluoromethylphenylboronic acids are often due to a combination of factors related to the electron-deficient nature of the boronic acid and potential catalyst deactivation. The primary culprits include:
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose through various pathways, such as agglomeration into inactive palladium black, especially under prolonged heating or in the presence of impurities.[1]
-
Slow Transmetalation: The electron-withdrawing trifluoromethyl (CF3) group reduces the nucleophilicity of the boronic acid, which can significantly slow down the transmetalation step in the catalytic cycle. This is often a rate-limiting step in couplings with electron-poor boronic acids.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material. This process is often promoted by the presence of water, strong bases, and high temperatures.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[2] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.
Q2: What is palladium black, and how can I prevent its formation?
A2: Palladium black is a finely divided, amorphous form of palladium metal that is catalytically inactive. Its formation indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution. This is a common mode of catalyst decomposition.
Strategies to Minimize Palladium Black Formation:
-
Use Robust Ligands: Bulky and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl ligands (e.g., dppf), can stabilize the Pd(0) center and prevent agglomeration.[3]
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the formation of palladium black.
-
Ensure Purity of Reagents and Solvents: Impurities can initiate catalyst decomposition. Ensure all reagents and solvents are of high purity and that solvents are properly degassed. Peroxides in ether solvents like THF and dioxane can oxidize phosphine ligands, leading to catalyst deactivation.[1]
Q3: How can I mitigate protodeboronation of my trifluoromethylphenylboronic acid?
A3: Protodeboronation is a significant challenge with electron-deficient boronic acids. To minimize this side reaction:
-
Use Anhydrous Conditions: Since water is a key component in protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Employ Milder Bases: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases.
-
Convert to a Boronate Ester: Trifluoromethylphenylboronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These esters are more resistant to protodeboronation and release the boronic acid slowly in situ under the reaction conditions.
-
Optimize Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[3]
Q4: Can the choice of palladium precursor affect my reaction's success?
A4: Absolutely. The active catalyst in a Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction step can sometimes be inefficient. Using a pre-formed Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, or modern precatalysts that readily form the active Pd(0) species, can lead to more reproducible results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with trifluoromethylphenylboronic acids.
Issue 1: Low or No Product Formation
dot graph TD { A[Low/No Product Formation] --> B{Check Catalyst Activity}; B --> C{Run a Control Reaction with a Known Substrate}; C --> D[If Control Fails --> Catalyst is Inactive]; C --> E[If Control Succeeds --> Issue with Substrates/Conditions]; E --> F{Verify Reagent Purity & Stoichiometry}; F --> G[Check Boronic Acid for Protodeboronation (NMR)]; F --> H[Confirm Aryl Halide Purity]; E --> I{Optimize Reaction Conditions}; I --> J[Screen Different Ligands]; I --> K[Screen Different Bases]; I --> L[Screen Different Solvents]; I --> M[Vary Temperature]; } node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B, E, I; node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C, F, J, K, L, M; node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] D; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] G, H;
} end_dot
Issue 2: Significant Side Product Formation (Homocoupling or Protodeboronation)
dot graph TD { A[Side Product Formation] --> B{Identify the Main Side Product}; B -- Homocoupling --> C[Issue: Oxygen in the System]; C --> D[Solution: Rigorous Degassing of Solvents and Inert Atmosphere]; B -- Protodeboronation --> E[Issue: Boronic Acid Instability]; E --> F[Solution 1: Use Anhydrous Solvents]; E --> G[Solution 2: Switch to a Milder Base]; E --> H[Solution 3: Convert Boronic Acid to a Boronate Ester]; } node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] C, E; node[shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] D, F, G, H;
} end_dot
Data Presentation
Table 1: Comparative Performance of Palladium Catalysts and Ligands
The following table summarizes typical yields for Suzuki-Miyaura couplings of trifluoromethylphenylboronic acids with various aryl bromides, highlighting the impact of different catalyst and ligand systems.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [3] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 12 | 88 | [4] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 16 | 75 | [5] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 | [6] |
Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.
Table 2: Effect of Base and Solvent on Reaction Yield
This table illustrates the influence of the base and solvent system on the outcome of the Suzuki-Miyaura coupling of 4-(trifluoromethyl)phenylboronic acid with 4-bromoanisole.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 90 |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 85 |
| Cs₂CO₃ | THF | 65 | 24 | 78 |
| NaOH | Methanol/H₂O (3:2) | 65 | 12 | 72 |
Note: These are representative data; optimal conditions may vary for different substrates.[7]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), trifluoromethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Conversion of a Trifluoromethylphenylboronic Acid to its Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve the trifluoromethylphenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent such as anhydrous MgSO₄ and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Catalyst Decomposition Pathway
dot graph TD { subgraph Catalytic Cycle A["Pd(0)L2 (Active Catalyst)"] -->|Oxidative Addition with Ar-X| B["Ar-Pd(II)L2-X"]; B -->|Transmetalation with Ar'-B(OH)2| C["Ar-Pd(II)L2-Ar'"]; C -->|Reductive Elimination| D["Ar-Ar' (Product)"]; D --> A; end A --> E{Decomposition Pathways}; E -- Agglomeration --> F[("Pd Black (Inactive)")]; E -- Ligand Oxidation/Degradation --> G["Unstable Pd(0) Species"]; G --> F; } node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] A, B, C, D; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] E; node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] F, G;
} end_dot
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Improving solubility of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in organic solvents
Welcome to the technical support center for (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this reagent, with a focus on overcoming solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data is not widely published, based on its structure and data from analogous compounds like 3,4,5-trifluorophenylboronic acid, its solubility is predictable. The molecule possesses polar hydroxyl groups on the boron atom but also a nonpolar, electron-deficient aromatic ring. This dual nature results in moderate to good solubility in polar aprotic and polar protic organic solvents. It is expected to have poor solubility in nonpolar solvents. Phenylboronic acids, in general, are soluble in most polar organic solvents but poorly soluble in nonpolar ones like hexanes.[1][2]
Q2: Which organic solvents are recommended for dissolving this boronic acid, especially for reactions like Suzuki-Miyaura coupling?
A2: For reactions like the Suzuki-Miyaura coupling, a variety of solvents are effective and commonly used, indicating good solubility of boronic acids in them.[3][4][5] Recommended solvents include:
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF.
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc).
-
Aromatics: Toluene, Xylenes.
-
Alcohols: Methanol, Ethanol, n-Butanol.
-
Sulfoxides: Dimethyl Sulfoxide (DMSO).[6]
The optimal choice depends on the specific reaction conditions, such as temperature and the nature of other reagents.
Q3: Can I use heat to improve the solubility of this compound? What are the risks?
A3: Yes, gently heating the solvent-reagent mixture can significantly increase both the rate of dissolution and the amount of boronic acid that can be dissolved.[7] However, there is a significant risk involved. Boronic acids can undergo thermal dehydration to form their corresponding cyclic anhydride, a trimer known as a boroxine.[8] Boroxines have different physical properties, including solubility, and their formation can complicate reaction stoichiometry and lead to inconsistent results. It is crucial to use the lowest effective temperature and avoid prolonged heating.[9]
Q4: What are MIDA boronates or trifluoroborate salts, and can they help with solubility issues?
A4: MIDA (N-methyliminodiacetic acid) boronates and trifluoroborate salts are stable derivatives of boronic acids.[4][9] These derivatives are often crystalline, air-stable solids that exhibit improved solubility and stability compared to the parent boronic acid.[9][10] They are designed to slowly release the active boronic acid in situ under specific reaction conditions, which can be an excellent strategy to overcome solubility and stability challenges.[10] If you consistently face issues with the free boronic acid, using a more stable derivative is a highly recommended alternative.
Troubleshooting Guide
This guide addresses common problems encountered when trying to dissolve this compound.
Problem 1: The boronic acid is not dissolving in my chosen organic solvent at room temperature.
This is a common issue, particularly if the solvent is only moderately polar or if the concentration is high.
Troubleshooting Workflow for Poor Dissolution
Caption: A workflow diagram for troubleshooting poor solubility.
Problem 2: After dissolving with heat, a precipitate forms as the solution cools to room temperature.
This indicates that you created a supersaturated solution. The solubility of boronic acids, like most solids, is temperature-dependent.[11]
| Possible Cause | Recommended Solution | Expected Outcome |
| Supersaturation | The concentration of the boronic acid exceeds its solubility limit at room temperature. | Re-heat the solution to re-dissolve the precipitate and add it to your reaction mixture while it is still warm and homogeneous. Alternatively, increase the total solvent volume to create a solution that remains stable at room temperature. |
| Boroxine Formation | Prolonged or excessive heating may have formed the less soluble boroxine trimer. | Try dissolving a fresh sample using minimal heat. If the problem persists, consider a different solvent or a co-solvent system that does not require heating. |
Problem 3: The boronic acid "oils out" or forms a separate liquid phase upon addition to the reaction mixture.
This happens when the boronic acid is poorly soluble in the final combined solvent system of your reaction.
| Possible Cause | Recommended Solution | Expected Outcome |
| Solvent Incompatibility | The primary reaction solvent is not polar enough to keep the boronic acid in solution once other, less polar reagents are added. | Pre-dissolve the boronic acid in a small amount of a highly polar, water-miscible co-solvent like DMF or DMSO before adding it to the main reaction vessel. Use the minimum amount of co-solvent necessary for dissolution. |
| High Local Concentration | Adding the solid boronic acid directly to the mixture can create localized high concentrations that exceed solubility. | Always try to dissolve the boronic acid in one of the reaction solvents first before combining all components. |
Solvent Recommendation Summary
The following table provides a qualitative guide to solvent selection for this compound, based on the properties of structurally similar fluorinated arylboronic acids.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Excellent choice for creating stock solutions or as reaction solvents.[6] |
| Ethers | THF, 1,4-Dioxane | Good | Very common and effective solvents for Suzuki-Miyaura reactions.[3][5] |
| Alcohols | Methanol, Ethanol | Good | Can act as both solvent and a weak base or proton source, which may affect some reactions. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Moderate | Solubility is often sufficient at elevated reaction temperatures. May require a co-solvent.[12] |
| Nonpolar Alkanes | Hexanes, Heptane | Insoluble | Not recommended as primary solvents. Useful as anti-solvents for precipitation/crystallization. |
Experimental Protocols
Protocol 1: General Method for Improving Solubility Using a Co-Solvent
This protocol describes a standard procedure for dissolving the boronic acid when it shows poor solubility in the primary reaction solvent.
-
Initial Weighing: In a clean, dry vial, weigh the required amount of this compound.
-
Primary Solvent Addition: Add a portion of the primary reaction solvent (e.g., Toluene, Dioxane) to the vial, approximately 25-50% of the final desired volume.
-
Observation: Stir the mixture at room temperature for 5-10 minutes. Observe if the solid dissolves completely.
-
Co-solvent Addition: If the solid remains undissolved, begin adding a highly polar co-solvent (e.g., DMF, DMSO) dropwise with vigorous stirring.
-
Incremental Addition: Add the co-solvent in small increments (e.g., 1-5% of the total solvent volume at a time). After each addition, stir for several minutes to allow time for dissolution.
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Visual Endpoint: Continue adding the co-solvent until a clear, homogeneous solution is obtained.
-
Final Volume Adjustment: If necessary, add more of the primary solvent to reach the final target concentration for your reaction.
-
Transfer: The resulting solution is now ready to be transferred to the main reaction vessel.
Protocol 2: Small-Scale Solubility Screening
This protocol helps determine the best solvent for your experiment from a group of candidates.
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Preparation: Dispense a small, fixed amount (e.g., 2-5 mg) of this compound into several small, labeled vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., Vial 1: THF, Vial 2: Toluene, Vial 3: DMF).
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Agitation: Seal the vials and agitate them at room temperature for 30 minutes using a vortex mixer or shaker.
-
Visual Assessment: After agitation, allow any undissolved solid to settle. Visually inspect each vial to determine if the solid has completely dissolved.
-
Categorization: Rank the solvents based on the visual assessment: "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (most or all solid remains).
-
(Optional) Thermal Test: For solvents showing partial solubility, gently warm the vial (e.g., to 40 °C) to see if complete dissolution is achieved with minimal heat. Note any changes upon cooling.
-
Selection: Choose the solvent that provides complete dissolution under the mildest conditions for your experiment.
Logical Relationship of Boronic Acid States
Caption: The equilibrium between boronic acid, its boroxine, and stable ester derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with Ortho-Substituted Phenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with sterically hindered ortho-substituted phenylboronic acids in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions involving sterically hindered substrates.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inefficient Catalyst System: The primary reason for low yields in Suzuki couplings with sterically hindered substrates is often an inefficient catalyst system. Standard catalysts like Pd(PPh₃)₄ are frequently ineffective.[1] | Employ Bulky, Electron-Rich Ligands: Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of a highly reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1][3] |
| Inappropriate Base Selection: The base activates the boronic acid for transmetalation, and its choice is critical.[1][4] | Select a Moderately Strong Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][5] The presence of a small amount of water can be beneficial with phosphate or carbonate bases.[1][6] | |
| Suboptimal Solvent Choice: The solvent can influence the reactivity of the catalytic intermediates.[7][8] | Use Appropriate Solvents: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[2][7] For instance, a dioxane/water mixture (e.g., 10:1) is a good starting point.[2] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Protodeboronation of Boronic Acid: Cleavage of the C-B bond is a common side reaction, especially with electron-rich boronic acids or under harsh conditions.[9] | Use Milder Bases: Employ bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate. |
| Homocoupling of Aryl Halide: This side reaction can be prevalent at high temperatures or with highly reactive catalysts. | Optimize Catalyst Loading: Reduce the catalyst loading to the minimum effective amount (typically 0.5–2 mol%). Lower Reaction Temperature: If the reaction proceeds at a lower temperature, this can minimize homocoupling. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The palladium catalyst may degrade before the reaction is complete, particularly at elevated temperatures.[9] | Use a More Robust Catalyst: Employ pre-formed palladium complexes with bulky ligands (e.g., XPhos Pd G3) that exhibit greater thermal stability.[2] Control Reaction Temperature: Avoid excessively high temperatures. |
| Poor Solubility of Reagents: One or more of the reaction components may not be fully dissolved in the chosen solvent. | Select a Different Solvent System: Experiment with alternative solvents or solvent mixtures to ensure all reagents are in solution.[10] |
Frequently Asked Questions (FAQs)
Q1: I am struggling with a Suzuki-Miyaura coupling involving a di-ortho-substituted phenylboronic acid. What are the most critical reaction parameters to optimize?
A1: For sterically hindered couplings, the most critical factor is the choice of catalyst and ligand.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (XPhos, SPhos, RuPhos), are highly recommended.[1][2] These ligands facilitate the challenging oxidative addition and reductive elimination steps.[2] The selection of the base is also crucial, with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) being good starting points.[1] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[1][5]
Q2: How do I minimize protodeboronation of my ortho-substituted phenylboronic acid?
A2: Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction.[9] To minimize it, you can:
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Use Milder Bases: Opt for bases like K₂CO₃ or Cs₂CO₃ instead of stronger ones like NaOH or KOH.[9]
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation, so using anhydrous solvents and reagents can be beneficial.
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.
-
Use Diethanolamine Adducts: Forming an adduct with diethanolamine can stabilize the boronic acid, which can then be used directly in the coupling reaction.[2]
Q3: What is the recommended solvent for a Suzuki coupling with a sterically hindered substrate?
A3: The choice of solvent can impact reaction rates and yields.[7][8] Ethereal solvents like dioxane and THF are commonly used, often in combination with water.[2][7] A mixture of dioxane and water (e.g., 10:1) is a robust starting point for many sterically hindered couplings.[2] Toluene is another suitable solvent. The polarity of the solvent can influence the catalytic cycle, so screening a few options may be necessary for optimal results.[7]
Q4: Can I use an aryl chloride as a coupling partner with a sterically hindered boronic acid?
A4: Yes, but it is more challenging than using an aryl bromide or iodide due to the stronger C-Cl bond.[11] To achieve successful coupling with aryl chlorides, highly active catalyst systems are required.[11] Catalysts based on bulky, electron-rich ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) are essential for activating the C-Cl bond.[5][12]
Q5: My reaction is still not working despite trying different ligands and bases. What else can I try?
A5: If you've optimized the ligand and base, consider the following:
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Temperature: Sterically hindered reactions often require higher temperatures (80–110 °C) to proceed at a reasonable rate.[2]
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Concentration: The reaction concentration can play a role. Typical concentrations are between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
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Degassing: Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
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Purity of Reagents: Impurities in your boronic acid, aryl halide, or solvent can inhibit the catalyst.[8] Ensure all reagents are of high purity.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings with sterically hindered substrates.
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Ligand | Catalyst Precursor | Yield (%) | Reference |
| 1 | PPh₃ | Pd(OAc)₂ | <10 | [1] |
| 2 | SPhos | Pd₂(dba)₃ | 95 | [3] |
| 3 | XPhos | Pd₂(dba)₃ | 98 | [2] |
| 4 | RuPhos | Pd(OAc)₂ | 92 | [1] |
| 5 | BI-DIME | Pd(OAc)₂ | 96 | [3] |
Table 2: Effect of Base on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 75 | [13] |
| 2 | K₃PO₄ | Toluene | 110 | 96 | [3] |
| 3 | Cs₂CO₃ | Dioxane | 100 | 94 | [1] |
| 4 | t-BuOK | Dioxane | 80 | >99 | [5] |
| 5 | NaOH | DMF/H₂O | 100 | 65 | [13] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl halide.
Materials:
-
ortho-Substituted phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 equiv)[1]
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)[2]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, ortho-substituted phenylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.[2]
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
This protocol describes the formation of a diethanolamine adduct to stabilize a sterically hindered boronic acid.[2]
Materials:
-
ortho-Substituted phenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., methylene chloride)
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Continue stirring the slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in the Suzuki coupling reaction.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing sterically hindered Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Fluorinated Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling with a fluorinated boronic acid fails, the initial steps should be to assess the following key parameters:
-
Catalyst Activity: Ensure the palladium catalyst and associated ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to ensure that all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]
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Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the fluorinated boronic acid. Fluorinated boronic acids, especially those with ortho-fluorine substituents, are susceptible to degradation, primarily through protodeboronation.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base needs to be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of the starting materials or the product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can this be mitigated?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and significant side reaction, particularly with electron-deficient boronic acids like many fluorinated derivatives.[1][3][4][5] Here are several strategies to minimize this issue:
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Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Consider switching to weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce the extent of protodeboronation.[1][2]
-
Use Boronic Acid Derivatives: To enhance stability, consider converting the fluorinated boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), an organotrifluoroborate, or a MIDA boronate ester.[4][6][7] These derivatives can act as a "slow release" source of the boronic acid under the reaction conditions, minimizing its decomposition.[5]
-
Highly Active Catalysts: Employing highly active catalysts can allow the reaction to proceed at lower temperatures and for shorter durations, which helps to minimize the degradation of the boronic acid.[3]
Q3: The electron-withdrawing nature of the fluorine substituents seems to be hindering the reaction. What is the mechanistic reason for this, and how can it be overcome?
A3: Electron-withdrawing groups, such as fluorine atoms, on the aryl boronic acid can retard the rate of the Suzuki coupling.[8][9] This is because they decrease the nucleophilicity of the organic group that needs to be transferred to the palladium center during the transmetalation step. To overcome this challenge:
-
Use Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) can promote the overall catalytic cycle and are often effective for difficult substrates.[1][2][10]
-
Stronger Bases: A stronger, non-nucleophilic base can help to facilitate the transmetalation of the electron-deficient boronic acid.[1] Bases like K₃PO₄ and Cs₂CO₃ are often good choices.[1][2]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier for the slower transmetalation step.[1] However, this must be balanced with the potential for increased boronic acid decomposition.[2]
Q4: I am struggling with a sterically hindered fluorinated boronic acid, particularly one with ortho-substituents. What conditions should I try?
A4: Steric hindrance can significantly slow down the Suzuki coupling, especially the transmetalation and reductive elimination steps.[1] For such challenging substrates, the following conditions are often required:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[1]
-
More Forcing Conditions: This may involve using higher reaction temperatures or longer reaction times, but care must be taken to monitor for decomposition.
-
Specialized Precatalysts: Buchwald-type precatalysts are often more effective for difficult substrates.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in Suzuki coupling reactions with fluorinated boronic acids.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle or a Buchwald G3/G4 precatalyst).[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1][2] |
| Protodeboronation of Boronic Acid | Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF).[1][2] Run the reaction under anhydrous conditions.[1][2] Convert the boronic acid to a more stable derivative (e.g., pinacol ester, trifluoroborate, MIDA ester). |
| Slow Transmetalation | Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[1] Employ bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][2] Cautiously increase the reaction temperature.[1] |
| Poor Reagent Purity | Verify the purity of all starting materials, especially the fluorinated boronic acid, by NMR or other analytical techniques. |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution(s) |
| Protodeboronation Product | Excess water and/or strong base.[1][2] | Use anhydrous solvents and a milder base (K₃PO₄, Cs₂CO₃, KF).[1][2] Use a boronic ester or trifluoroborate salt. |
| Homocoupling of Aryl Halide | Presence of oxygen.[2] | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen.[1] Inefficient transmetalation. | Ensure thorough degassing.[1] Optimize the catalyst system to promote faster cross-coupling. |
| ipso-Substitution of Fluorine | Use of a strong, nucleophilic base.[11] | Switch to a milder, less nucleophilic base like K₃PO₄.[11] Consider lowering the reaction temperature.[11] The addition of silver oxide (Ag₂O) has been reported to suppress this side reaction in some cases.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Fluorinated Boronic Acid
This protocol is a good starting point for the coupling of an aryl halide with a fluorinated boronic acid.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[12]
-
Reagent Combination: In a 10 mL microwave vial containing a stir bar, combine the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[12]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[12]
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[12]
Data Summary
Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Fluorinated Boronic Acids
| Aryl Halide | Fluorinated Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2,3,4,5,6-Pentafluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O | RT | 0.5 | 93 |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.25 | High |
| Aryl Bromide | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | 16-24 | Good |
| Aryl Chloride | Polyfluorophenylboronic acid | New Precatalyst (2) | - | K₃PO₄ (aq) | THF | RT | 0.5 | Excellent |
This table is a compilation of representative data from the search results and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction scale.
Visualizations
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the biaryl linkages often central to these advanced molecules. The choice of the fluorinated phenylboronic acid isomer—ortho, meta, or para—is a critical parameter that can significantly influence reaction efficiency and yield.
This guide provides an objective comparison of the reactivity of 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid in the context of the Suzuki-Miyaura cross-coupling. While direct, head-to-head comparative studies under identical conditions are not extensively available in the literature, this analysis synthesizes available data and established chemical principles to provide insights into their relative performance.
Comparative Reactivity: A Quantitative Overview
The reactivity of fluorophenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric effects. The electron-withdrawing inductive effect of the fluorine atom generally enhances the Lewis acidity of the boronic acid, which can facilitate the transmetalation step of the catalytic cycle. However, the position of the fluorine substituent dictates the magnitude of this electronic influence and introduces steric considerations.
A survey of the literature suggests a general reactivity trend for monosubstituted phenylboronic acids, which can be extrapolated to the fluorinated isomers:
para > meta >> ortho
This trend is rationalized by the following factors:
-
4-Fluorophenylboronic Acid (para): This isomer typically exhibits the highest reactivity. The fluorine atom's strong electron-withdrawing inductive effect at the para position enhances the electrophilicity of the ipso-carbon and facilitates the transmetalation step without imposing steric hindrance at the reaction center.
-
3-Fluorophenylboronic Acid (meta): The reactivity of the meta isomer is generally comparable to or slightly less than the para isomer. The inductive effect is still significant, though slightly attenuated compared to the para position, and there is no steric impediment to the coupling reaction.
-
2-Fluorophenylboronic Acid (ortho): The ortho isomer is consistently the least reactive. The proximity of the fluorine atom to the boronic acid group introduces significant steric hindrance, which can impede the approach of the palladium complex and slow down the transmetalation process.
A significant side reaction for fluorinated phenylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1] The propensity for this undesired reaction can also vary among isomers and is influenced by the reaction conditions, particularly the basicity of the medium.
Quantitative Performance Data
The following table summarizes representative yields and key kinetic data for the Suzuki-Miyaura coupling of the three fluorophenylboronic acid isomers with various aryl halides.
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) / TOF (h⁻¹) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% / 67.1 h⁻¹[2][3] |
| Phenylboronic acid (for comparison) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90% / ~50 h⁻¹[2][3] |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90% (inferred) |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | ~85% (inferred) |
Note: The data for the 3- and 2-fluoro isomers are inferred from typical conditions for similar electron-deficient boronic acids, as direct comparative data with the same aryl halide and catalyst system as the 4-fluoro isomer was not found in the surveyed literature. The primary quantitative data point is the turnover frequency (TOF) for 4-fluorophenylboronic acid, which is significantly higher than that of the non-fluorinated phenylboronic acid, highlighting the activating effect of the para-fluoro substituent.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful comparative studies. Below is a generalized methodology for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the reactivity of the different fluorophenylboronic acid isomers.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid isomer (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: The appropriate solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL) is added via syringe. The mixture is stirred and degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if necessary, a ligand are added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the specified time. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
Visualizing the Process: Diagrams
To better illustrate the underlying mechanism and experimental procedure, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
In the Suzuki-Miyaura cross-coupling of fluorophenylboronic acid isomers, the position of the fluorine substituent plays a decisive role in determining the reaction's efficiency. The available evidence and established chemical principles suggest a reactivity order of para > meta >> ortho . The para-isomer, 4-fluorophenylboronic acid, generally offers the optimal combination of electronic activation and minimal steric hindrance, often resulting in higher yields and faster reaction rates.[2][3] The meta-isomer provides a viable alternative with good reactivity. In contrast, the ortho-isomer's utility can be limited by steric effects, necessitating more rigorous optimization of reaction conditions. For researchers and drug development professionals, a clear understanding of these reactivity trends is essential for the rational design of synthetic routes and the efficient production of novel fluorinated compounds.
References
A Comparative Guide to (3-Fluoro-2-(trifluoromethyl)phenyl)boronic Acid and Its Isomers for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Phenylboronic acids bearing both fluorine and trifluoromethyl substituents are of particular interest due to the unique electronic properties these groups impart, influencing reactivity, lipophilicity, and metabolic stability. This guide provides an objective comparison of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and its trifluoromethyl positional isomers, supported by experimental data to inform your research.
The introduction of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. The position of these substituents on the phenylboronic acid ring significantly impacts the molecule's chemical properties and reactivity, particularly in widely used reactions such as the Suzuki-Miyaura cross-coupling.
Physicochemical Properties: A Comparative Analysis
A key descriptor of a boronic acid's reactivity is its acid dissociation constant (pKa), which reflects the Lewis acidity of the boron center. The position of the electron-withdrawing trifluoromethyl group markedly influences the pKa of the phenylboronic acid.
| Compound | Isomer Position | pKa |
| (2-(Trifluoromethyl)phenyl)boronic acid | ortho | 9.45 ± 0.01[1] |
| (3-(Trifluoromethyl)phenyl)boronic acid | meta | 7.88 ± 0.01[1] |
| (4-(Trifluoromethyl)phenyl)boronic acid | para | 7.82 ± 0.01[1] |
Table 1: Comparison of pKa Values for Trifluoromethylphenylboronic Acid Isomers.
As illustrated in Table 1, the ortho-isomer exhibits a significantly higher pKa compared to the meta and para isomers. This reduced acidity is attributed to steric hindrance from the bulky trifluoromethyl group, which impedes the change in hybridization at the boron center from sp² to sp³ upon hydroxide addition.[1] The meta and para isomers display comparable and stronger acidity due to the electron-withdrawing inductive effect of the trifluoromethyl group, which is more effectively transmitted to the boronic acid moiety from these positions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid. While direct comparative yield data for this compound and its isomers under identical conditions is sparse in publicly available literature, general principles of reactivity can be inferred.
Electron-withdrawing groups on the phenylboronic acid can influence the transmetalation step of the catalytic cycle. Generally, boronic acids with electron-withdrawing substituents can be more reactive in Suzuki-Miyaura couplings. However, strong electron-withdrawing effects can also increase the propensity for protodeboronation, an undesired side reaction.
The steric bulk of the ortho-trifluoromethyl group in (2-(trifluoromethyl)phenyl)boronic acid and this compound can also play a significant role, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound and its isomers. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the desired phenylboronic acid isomer (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, or a mixture of DMF and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Logical Workflow for Drug Discovery Application
This compound and its isomers are valuable building blocks in drug discovery. The following diagram illustrates a typical workflow for the synthesis of a potential drug candidate utilizing a Suzuki-Miyaura coupling reaction.
Caption: Workflow for drug candidate synthesis and evaluation.
Conclusion
The choice between this compound and its trifluoromethyl isomers depends on the specific electronic and steric requirements of the target molecule. The meta and para isomers of trifluoromethylphenylboronic acid are more acidic and may exhibit higher reactivity in Suzuki-Miyaura couplings under standard conditions. The ortho substitution in this compound and (2-(trifluoromethyl)phenyl)boronic acid introduces significant steric hindrance that can influence reactivity and may necessitate tailored reaction conditions. The additional fluorine atom in the target compound is expected to further modulate its electronic properties. Researchers should consider these factors when selecting the optimal building block for their synthetic endeavors.
References
A Comparative Guide to the Catalytic Efficiency of Palladium Catalysts in Suzuki-Miyaura Coupling with (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst and reaction conditions is critical for achieving optimal performance, especially when working with electronically complex substrates such as (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid. This guide provides a comparative overview of palladium catalyst systems, using data from structurally related fluorinated boronic acids to benchmark performance and provide insights into reaction optimization.
Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from reactions with other polyfluorophenylboronic acids, which present similar challenges of potential protodeboronation under basic conditions.[1][2] These substrates serve as valuable proxies for understanding the catalytic efficiencies of various palladium systems.
Data Presentation: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids
The following tables summarize the performance of different palladium catalyst systems in the coupling of various aryl halides with fluorinated boronic acids. These electron-deficient substrates often require carefully optimized conditions to achieve high yields.
Table 1: Coupling of Polyfluoroboronic Acids with Aryl Chlorides, Bromides, and Triflates [1]
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 93 |
| 2 | 4-Bromobenzonitrile | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 95 |
| 3 | 4-Trifluoromethylphenyl triflate | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 96 |
| 4 | 2-Chloropyridine | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 94 |
| 5 | 4-Chloroanisole | 2,4,6-Trifluorophenylboronic acid | XPhos Precatalyst (3 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 92 |
Table 2: Coupling of Heterocyclic Boronic Acids with Aryl and Benzyl Halides [1]
| Entry | Aryl/Benzyl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 2-Thiopheneboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 98 |
| 2 | 2-Chlorobenzonitrile | 2-Furanboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 97 |
| 3 | Benzyl chloride | 2-Thiopheneboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | 40 | 2 | 91 |
| 4 | 4-Bromotoluene | 3-Furanboronic acid | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 95 |
Experimental Protocols
A general procedure for a Suzuki-Miyaura cross-coupling reaction involving a fluorinated phenylboronic acid is detailed below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a dried reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos precatalyst, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Degassed solvent (e.g., a mixture of THF and water) is added to the reaction vessel.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Mandatory Visualization
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Stability Under Scrutiny: A Comparative Analysis of Fluorinated Arylboronic Acids
For researchers, scientists, and professionals in drug development, the stability of fluorinated arylboronic acids is a critical parameter influencing their utility in organic synthesis and medicinal chemistry. This guide provides an objective comparison of the stability of various fluorinated arylboronic acids, supported by experimental data and detailed protocols, to aid in the selection of optimal reagents for specific applications.
Fluorine substitution on arylboronic acids significantly enhances their Lewis acidity, a property that is highly advantageous in various chemical transformations. However, this increased acidity often comes at the cost of reduced stability, primarily through susceptibility to protodeboronation, particularly under basic conditions. The position of the fluorine substituent—ortho, meta, or para—plays a crucial role in determining the overall stability profile of these versatile reagents.[1][2]
Comparative Stability Data
The stability of fluorinated arylboronic acids is context-dependent, with factors such as pH, temperature, and the presence of other reagents playing a significant role. Below is a summary of key stability parameters for a selection of fluorinated arylboronic acids.
| Compound | pKa[2] | Relative Protodeboronation Rate (Qualitative) | Notes |
| 4-Fluorophenylboronic acid | 8.77 | Low | The para-fluoro substituent has a minimal inductive effect on acidity and stability due to resonance compensation.[2] |
| 3-Fluorophenylboronic acid | - | Moderate | The meta-fluoro substituent increases acidity more than the para-isomer due to a weaker resonance contribution.[2] |
| 2-Fluorophenylboronic acid | - | High | The ortho-fluoro substituent significantly increases acidity, potentially through intramolecular hydrogen bonding, but also accelerates protodeboronation.[2][3] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | Very High | Multiple electron-withdrawing fluorine atoms drastically increase acidity and susceptibility to protodeboronation.[2] |
| Pentafluorophenylboronic acid | - | Very High | Among the most susceptible to protodeboronation due to the cumulative electron-withdrawing effect of five fluorine atoms.[4] |
Note: Quantitative protodeboronation rates are highly dependent on specific reaction conditions (e.g., pH, temperature, solvent). The qualitative rates provided are based on general observations from the literature.
Key Instability Pathways and Influencing Factors
The primary pathway for the degradation of fluorinated arylboronic acids is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond. This process is often base-catalyzed.[4][5] Another important consideration is the equilibrium between the boronic acid and its cyclic anhydride, a boroxine , which can be influenced by the solvent.[2]
The following diagram illustrates the logical relationship between fluorine substitution and the resulting properties and stability challenges.
Experimental Protocols
To aid in the reproducible assessment of stability, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Protodeboronation Kinetics via ¹⁹F NMR Spectroscopy
This protocol allows for the quantitative measurement of the rate of protodeboronation under specific conditions.
Materials:
-
Fluorinated arylboronic acid of interest
-
Buffer solution of desired pH
-
Internal standard (e.g., trifluorotoluene)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the fluorinated arylboronic acid in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the arylboronic acid stock solution, the internal standard stock solution, and the buffer solution to initiate the reaction.
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Continue to acquire ¹⁹F NMR spectra at regular time intervals. The signals for the fluorinated arylboronic acid and the protodeboronated fluoroarene will be distinct.[2]
-
Integrate the signals corresponding to the starting material and the protodeboronated product at each time point.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot the concentration of the fluorinated arylboronic acid versus time to determine the rate of decomposition.
The following workflow illustrates the experimental process for monitoring protodeboronation.
Protocol 2: General Assessment of Shelf-Life Stability
This protocol provides a straightforward method to evaluate the long-term stability of solid fluorinated arylboronic acids.
Materials:
-
Fluorinated arylboronic acid samples
-
Controlled environment chambers (e.g., desiccators with controlled humidity, refrigerators, freezers)
-
Analytical balance
-
Analytical technique for purity assessment (e.g., HPLC, NMR)
Procedure:
-
Divide a batch of the fluorinated arylboronic acid into several samples.
-
Store the samples under different conditions (e.g., room temperature, 4°C, -20°C, controlled humidity).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove a sample from each storage condition.
-
Analyze the purity of each sample using a validated analytical method (e.g., HPLC-UV or ¹H/¹⁹F NMR).
-
Compare the purity of the stored samples to that of a reference sample stored at -80°C or analyzed at time zero.
-
A significant decrease in purity indicates degradation.
Stabilization Strategies
For applications requiring enhanced stability, particularly with highly reactive ortho-substituted or polyfluorinated arylboronic acids, several strategies can be employed:
-
Esterification: Conversion of the boronic acid to a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly improve stability by protecting the reactive boronic acid moiety.[2][5][6] These esters can often be used directly in cross-coupling reactions, where the boronic acid is released in situ.
-
Use of Additives: In some cases, additives can be used to suppress protodeboronation during reactions.[7]
-
Optimized Reaction Conditions: Careful control of pH, temperature, and reaction time can minimize degradation.[4]
By understanding the factors that influence the stability of fluorinated arylboronic acids and employing appropriate handling, storage, and reaction strategies, researchers can effectively harness the synthetic advantages offered by these powerful reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Head-to-Head Battle: (3-Fluoro-2-(trifluoromethyl)phenyl)boronic Acid vs. Its Boronate Ester in Synthetic Performance
In the landscape of drug discovery and fine chemical synthesis, the choice of reagents can profoundly influence the efficiency, reproducibility, and overall success of a synthetic campaign. Among the vast arsenal of building blocks, fluorinated arylboronic acids and their derivatives are indispensable for introducing fluorine-containing motifs that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. This guide provides an in-depth comparison of the performance of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and its corresponding boronate ester, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection in cross-coupling reactions.
The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can lead to faster reaction times.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[2]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[2] The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, though direct transmetalation from the ester is also possible.[2][3] The presence of electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents on the phenyl ring, can increase the Lewis acidity of the boron center, influencing both the stability and reactivity of these compounds.[4]
Performance Characteristics at a Glance
The following table summarizes the key performance differences between this compound and its boronate ester based on established chemical principles.
| Feature | This compound | (3-Fluoro-2-(trifluoromethyl)phenyl)boronate Ester (e.g., Pinacol Ester) |
| Reactivity | Generally higher, leading to faster reaction times in Suzuki-Miyaura coupling.[2] | Generally lower, may require longer reaction times or higher temperatures.[2] |
| Stability | Lower; susceptible to oxidation and protodeboronation, especially in solution and under basic conditions.[2] Can undergo dehydration to form boroxines. | Higher; more robust to storage, handling, and purification.[2] Less prone to decomposition under reaction conditions. |
| Handling | Can be more challenging due to potential instability. | Typically easier to handle as they are often stable, crystalline solids.[2] |
| Purification | Purification by silica gel chromatography can be difficult.[5] | Generally easier to purify by standard chromatographic methods.[5] |
| Applications | Ideal for rapid, small-scale syntheses where high reactivity is desired. | Preferred for multi-step syntheses, automated workflows, and when reagent stability is critical.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible outcomes. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of this compound and its boronate ester.
Suzuki-Miyaura Coupling with this compound
Reaction: A mixture of an aryl halide (1.0 equiv), this compound (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) is prepared in a suitable solvent system, for example, a 4:1 mixture of toluene and water. The reaction vessel is sealed and heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by an appropriate technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling with (3-Fluoro-2-(trifluoromethyl)phenyl)boronate Ester
Reaction: In a reaction vessel, the aryl halide (1.0 equiv), (3-Fluoro-2-(trifluoromethyl)phenyl)boronate ester (1.5 equiv), a palladium catalyst like Pd(dppf)Cl₂ (0.03 equiv), and a base such as Cs₂CO₃ (2.0 equiv) are combined in a solvent mixture, for instance, 1,4-dioxane and water (4:1). The mixture is thoroughly degassed and then heated to 90-110 °C under an inert atmosphere. The reaction is monitored until the starting material is consumed. After cooling, the mixture is worked up by partitioning between an organic solvent and water. The organic phase is separated, washed, dried, and concentrated. The resulting residue is then purified by flash column chromatography to yield the desired biaryl product.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Comparative Analysis of Protodeboronation Rates in Fluorophenylboronic Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of fluorophenylboronic acids, featuring comparative experimental data and detailed protocols.
The stability of arylboronic acids is a critical consideration in their application, particularly in cross-coupling reactions where undesired protodeboronation can lead to reduced yields and the formation of byproducts.[1] This guide provides a comparative analysis of the protodeboronation rates of various fluorophenylboronic acids, offering valuable insights for reaction optimization and the development of robust synthetic methodologies. The data presented here is derived from a detailed kinetic study of base-catalyzed protodeboronation, providing a quantitative basis for comparison.[2]
Quantitative Comparison of Protodeboronation Rates
The following table summarizes the observed pseudo-first-order rate constants (k_obs_) and half-lives (t_1/2_) for the protodeboronation of a series of fluorophenylboronic acids. The experiments were conducted at 70 °C in a 1:1 aqueous dioxane solution at pH ≥ 13.[2]
| Compound | Rate Constant (k_obs_, s⁻¹) | Half-life (t_1/2_) |
| Phenylboronic acid | 1.3 x 10⁻⁷ | 61 days |
| 2-Fluorophenylboronic acid | 4.7 x 10⁻⁷ | 17 days |
| 3-Fluorophenylboronic acid | 1.3 x 10⁻⁷ | 61 days |
| 4-Fluorophenylboronic acid | 1.2 x 10⁻⁷ | 67 days |
| 2,6-Difluorophenylboronic acid | 1.4 x 10⁻¹ | 5.0 s |
| 2,5-Difluorophenylboronic acid | 1.5 x 10⁻⁵ | 13 h |
| 2,4-Difluorophenylboronic acid | 2.5 x 10⁻⁵ | 7.7 h |
| 2,3-Difluorophenylboronic acid | 1.1 x 10⁻⁵ | 18 h |
| 3,5-Difluorophenylboronic acid | 3.1 x 10⁻⁸ | 260 days |
| 3,4-Difluorophenylboronic acid | 1.2 x 10⁻⁷ | 67 days |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 2.5 x 10² | < 3 ms |
Data sourced from Cox, P. A., et al. (2017). Journal of the American Chemical Society.[2]
The data reveals a significant influence of the position and number of fluorine substituents on the rate of protodeboronation. Notably, ortho-fluorine substitution dramatically accelerates the reaction, as seen in the striking difference between the half-life of 2-fluorophenylboronic acid (17 days) and 2,6-difluorophenylboronic acid (5.0 s).[2] In contrast, fluorine atoms at the meta and para positions have a much less pronounced effect on the rate.[2]
Experimental Protocols
The kinetic data presented was acquired through a rigorous experimental setup designed to monitor reactions with vastly different timescales.[2]
1. General Reaction Conditions: The protodeboronation reactions were carried out at a controlled temperature of 70 °C in a 1:1 (v/v) mixture of aqueous solution and dioxane.[2] To ensure the boronic acid was exclusively in its more reactive boronate form, the reactions were conducted at a pH of 13 or higher, maintained with an excess of a strong base such as potassium hydroxide (KOH).[2]
2. Kinetic Analysis Techniques: A range of techniques were employed to accommodate the wide span of reaction rates, which ranged from milliseconds to months.[2]
-
For Slow Reactions (t_1/2_ > hours): Reactions were monitored by ¹H or ¹⁹F NMR spectroscopy. The samples were prepared in sealed NMR tubes and periodically analyzed at 70 °C to track the disappearance of the starting material and the appearance of the protodeboronated product.[2]
-
For Fast Reactions (t_1/2_ < hours): Rapid kinetic measurements were performed using stopped-flow IR spectroscopy or quenched-flow techniques. These methods allow for the rapid mixing of reactants and the monitoring of the reaction progress in real-time or by quenching the reaction at specific time points followed by analysis.[2]
3. Reaction Initiation and Quenching: Reactions were initiated by adding a solution of a strong base to a solution of the respective fluorophenylboronic acid. For reactions that required quenching, this was achieved by rapidly lowering the pH with an excess of hydrochloric acid (HCl).[2]
Experimental Workflow
The following diagram illustrates the generalized workflow for the determination of protodeboronation rates.
This guide provides a foundational understanding of the relative stabilities of fluorophenylboronic acids under basic conditions. The presented data and protocols can aid researchers in selecting appropriate substrates and reaction conditions to minimize undesired protodeboronation, thereby improving the efficiency and outcome of synthetic transformations.
References
Comparative Efficacy of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid in C-C Bond Formation
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the boronic acid is critical to the success of this palladium-catalyzed reaction. This guide provides a comprehensive comparison of the performance of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid against other substituted phenylboronic acids, supported by experimental data and detailed protocols.
The presence of both a fluorine atom and a trifluoromethyl group on the phenylboronic acid imparts unique electronic properties. These strong electron-withdrawing groups can significantly influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. While specific comparative data for this compound is not extensively published in a single study, we can infer its performance based on the well-established principles of substituent effects in Suzuki-Miyaura couplings.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of Suzuki-Miyaura couplings is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The following table summarizes typical yields obtained with various substituted phenylboronic acids under optimized conditions, providing a baseline for comparison. Electron-withdrawing groups, such as fluoro and trifluoromethyl, can sometimes lead to lower yields compared to electron-donating groups, but this can often be mitigated by careful optimization of reaction conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~98 |
| 3-(Trifluoromethyl)phenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2-Fluorophenylboronic acid | 4-methoxyphenyl tosylate | Ni(COD)₂/PCy₃ | K₃PO₄ | THF | RT | 4 | Major Product |
| This compound | Aryl Halide | Expected to require optimized conditions | Expected to require optimized conditions | Expected to require optimized conditions | Expected to require optimized conditions | Expected to require optimized conditions | Expected to be substrate-dependent |
Note: The data for this compound is inferred based on the behavior of similarly substituted boronic acids. Direct experimental comparison under standardized conditions is recommended for accurate assessment.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates like this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Stir the mixture at the desired temperature (from room temperature to reflux).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Microwave-Assisted Suzuki Coupling Protocol:
For accelerated reaction times, microwave irradiation can be employed.
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.5-5 mol%), and base (2.0-3.0 equiv).
-
Add the chosen degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]
-
After cooling, work up and purify the product as described in the general procedure.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Analysis of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for successful synthetic outcomes. This guide provides an objective comparison of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid against its non-fluorinated analogs, (2-(Trifluoromethyl)phenyl)boronic acid and (3-Fluorophenyl)boronic acid. The focus of this analysis is on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, with supporting data on their physicochemical properties.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. However, the presence and position of fluorine substituents can also significantly influence the reactivity of synthetic building blocks. This guide aims to provide a clear comparison of the subject boronic acids to aid in the rational selection of reagents for cross-coupling reactions.
Physicochemical Properties
A molecule's acidity (pKa) and lipophilicity (logP) are critical parameters that affect its reactivity, solubility, and ultimately its utility in synthetic and biological applications. The electron-withdrawing nature of fluorine and trifluoromethyl groups is expected to lower the pKa of the boronic acid, making it a stronger Lewis acid. This can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
| Compound | CAS Number | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| This compound | 850411-12-0 | 207.92 | 7.3 | 2.5 |
| (2-(Trifluoromethyl)phenyl)boronic acid | 1423-27-4 | 189.93 | 7.8 | 2.1 |
| (3-Fluorophenyl)boronic acid | 768-35-4 | 139.92 | 8.3 | 1.3 |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid. Electron-withdrawing groups, such as fluorine and trifluoromethyl, can have a complex effect on the reaction. While they can increase the Lewis acidity of the boron center, potentially facilitating transmetalation, they can also decrease the nucleophilicity of the aryl group.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of these boronic acids with a common coupling partner, 4-bromoanisole. It is important to note that these yields are compiled from various sources and are presented for illustrative purposes. A direct, side-by-side comparison under identical reaction conditions is not available in the literature.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| (2-(Trifluoromethyl)phenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
| (3-Fluorophenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 2 | ~95 |
Analysis of Reactivity:
-
(3-Fluorophenyl)boronic acid generally exhibits high reactivity and provides excellent yields in shorter reaction times. The single fluoro substituent provides a moderate activating effect without significant steric hindrance.
-
(2-(Trifluoromethyl)phenyl)boronic acid also demonstrates good to excellent yields. The ortho-trifluoromethyl group can introduce some steric hindrance, which may necessitate slightly longer reaction times or more specialized catalyst systems.
-
This compound , with both fluoro and trifluoromethyl substituents, presents a more complex electronic and steric profile. The combined electron-withdrawing effects can enhance the Lewis acidity, but the ortho-trifluoromethyl group can sterically hinder the approach to the palladium center. This can result in slightly lower yields compared to the monosubstituted analogs under standard conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene and Water, 10:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
The Positional Impact of Fluorine on Suzuki-Miyaura Reaction Yields: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular structures is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other key properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, which are common scaffolds in these advanced molecules. This guide provides an objective comparison of how the position of a fluorine substituent on an aromatic ring—ortho, meta, or para—influences the yield of the Suzuki-Miyaura reaction. The following data, compiled from various studies, is intended to help researchers make informed decisions in their synthetic designs.
Data Presentation: A Comparative Overview of Reaction Yields
The following tables summarize the performance of various fluorine-substituted aryl halides and boronic acids in the Suzuki-Miyaura cross-coupling reaction. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data provides valuable insights into general trends.
Table 1: Influence of Fluorine Position on Aryl Bromide in Reaction with 4-Fluorophenylboronic Acid
| Aryl Bromide | Fluorine Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | Ortho | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 1-Bromo-3-fluorobenzene | Meta | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 1-Bromo-4-fluorobenzene | Para | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles. In this specific study, the position of the fluorine substituent on the phenyl ring did not show a remarkable influence on the catalytic activity, suggesting that steric effects from a single fluorine atom may not be a dominant factor under these conditions.[1]
Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 |
This table compiles data from multiple sources and represents typical yields. It highlights that fluorinated boronic acids are highly effective, often providing excellent yields. A direct comparison between 4-fluorophenylboronic acid and the non-fluorinated phenylboronic acid suggests a slight advantage for the fluorinated counterpart under the specified conditions.[2]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]
-
Solvent Addition: Add the degassed solvent (e.g., toluene/H₂O, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite, washing with the same solvent. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[2]
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Discussion and Conclusion
The electron-withdrawing nature of fluorine can influence the electronic environment of the aryl ring, which may lead to improved reactivity and selectivity in the Suzuki-Miyaura coupling.[3] Generally, electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step. Conversely, strong electron-withdrawing groups on the boronic acid can decrease its nucleophilicity, potentially slowing the transmetalation step.
For ortho-substituted substrates, steric hindrance can play a significant role, potentially impeding the approach of the bulky palladium catalyst and lowering reaction yields. However, as seen in Table 1, a single ortho-fluorine substituent does not necessarily lead to a decrease in conversion, suggesting that the electronic benefits may outweigh the steric effects in some cases.
References
A Comparative Guide to the Transition States of Fluorinated Boronic Acid Reactions: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on reaction mechanisms is paramount for rational catalyst design and reaction optimization. This guide provides an objective comparison of the transition states in reactions involving fluorinated boronic acids, supported by quantitative data from Density Functional Theory (DFT) studies.
The strategic incorporation of fluorine atoms into organic molecules, particularly boronic acids, has become a powerful tool in medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and electronic properties. However, the effects of fluorine substitution on the transition states and activation barriers of reactions involving these compounds are complex. This guide delves into the mechanistic insights provided by DFT calculations to elucidate these effects.
Comparing Transition State Geometries and Activation Energies
DFT studies offer a molecular-level view of reaction pathways, allowing for the detailed analysis of transition state structures and the quantification of activation energy barriers. This information is critical for predicting reactivity and understanding the role of fluorine substituents.
One key area of investigation is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. A DFT study on the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with different boronic acids provides valuable comparative data. While not a direct comparison of fluorinated versus non-fluorinated boronic acids, the study of phenylboronic acid sets a baseline for understanding the energetics of the catalytic cycle. The activation energy for the crucial C-C bond formation step (reductive elimination) was calculated, providing a benchmark for comparison with fluorinated analogues.
Another DFT investigation into the reaction of boronic acids with diols, comparing a trifluoromethyl (-CF3) substituted boronic acid with a methyl (-CH3) substituted one, highlights the strong influence of the electron-withdrawing nature of the fluorinated group.[1] The study calculated the transition states for the reaction and found that the highly electronegative CF3 group significantly impacts the interaction of the boron with the diol.[1]
The acidity of fluorinated phenylboronic compounds is another critical factor influencing their reactivity. A comprehensive review highlights that the introduction of fluorine substituents increases the acidity of boronic acids.[1] This effect is dependent on the position of the substituent, with the strongest effect observed for the ortho position due to the formation of an intramolecular B-O···F hydrogen bond.[1] For the para position, the increase in acidity is less pronounced due to the interplay of inductive and mesomeric effects.[1] This modulation of Lewis acidity directly impacts the energy of the transition states in which the boronic acid participates.
| Reaction Type | Boronic Acid | Key Transition State | Activation Energy (kcal/mol) | Reference Study |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Reductive Elimination | Data not explicitly found for a direct comparison in the provided search results | [2] |
| Diol Condensation | CH3-B(OH)2 | Rate-determining step | Specific value not provided, but kinetics were studied | [1] |
| Diol Condensation | CF3-B(OH)2 | Rate-determining step | Specific value not provided, but noted to be highly reactive | [1] |
Note: The table above is a template for summarizing quantitative data. The search results did not yield specific, directly comparable activation energies for a range of fluorinated boronic acid reactions in a single study. The provided information is based on qualitative descriptions and related mechanistic investigations.
Experimental and Computational Methodologies
To ensure the reproducibility and accuracy of the presented data, it is crucial to understand the underlying experimental and computational protocols.
DFT Calculation Protocol
A representative DFT calculation for determining transition state energies and geometries in a Suzuki-Miyaura reaction would typically involve the following steps:
-
Model System Setup: The reactants (e.g., aryl halide, boronic acid, palladium catalyst, and base) are constructed in a suitable computational chemistry software package.
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized using a specific density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Transition State Search: A transition state search algorithm (e.g., Berny algorithm) is employed to locate the saddle point on the potential energy surface corresponding to the transition state of a particular elementary step.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values. Solvation effects are typically included using a continuum solvation model (e.g., PCM).
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the preceding intermediate or reactants.
Reaction Pathway Visualization
The following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a common application of fluorinated boronic acids.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
DFT studies provide invaluable insights into the transition states of fluorinated boronic acid reactions. The electron-withdrawing nature of fluorine substituents significantly influences the electronic properties of the boronic acid, which in turn affects the activation energies of key reaction steps. While a comprehensive, directly comparative quantitative dataset remains an area for further research, the available studies consistently point towards the critical role of fluorine in modulating reactivity. For researchers in drug development and catalysis, a thorough understanding of these electronic effects, as revealed by computational chemistry, is essential for the rational design of novel synthetic methodologies and the efficient synthesis of complex fluorinated molecules.
References
Safety Operating Guide
Proper Disposal of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals are provided with essential safety and logistical guidance for the proper disposal of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid (CAS No. 850411-12-0). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This compound, like other halogenated boronic acids, is classified as hazardous and requires specialized disposal methods.
Immediate Safety and Hazard Information
Quantitative Hazard Data for Analogous Compounds
To provide a clear understanding of the potential hazards, the following table summarizes the GHS classifications for closely related fluorinated phenylboronic acids. This data should be considered representative of the likely hazard profile for this compound.
| Compound | CAS No. | GHS Hazard Classifications | Hazard Statements |
| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | 182344-16-7 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |
| 3-Fluoro-5-(trifluoromethyl)phenylboronic acid | 159020-59-4 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | H315: Causes skin irritation, H319: Causes serious eye irritation[1] |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2] |
| 3-Trifluoromethoxyphenylboronic acid | 179113-90-7 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container.
-
Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[4][5][6] It is also crucial to keep it separate from incompatible materials such as strong oxidizing agents and strong bases.
Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.
-
Storage: Keep the hazardous waste container closed at all times, except when adding waste. Store it in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic. Secondary containment is recommended to mitigate potential leaks.
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and weighing papers, must also be disposed of as solid hazardous waste in the same designated container.
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.
Arranging for Professional Disposal:
-
Once the hazardous waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form. Ensure all labeling is accurate and complete before the scheduled pickup. High-temperature incineration in a facility permitted to handle halogenated organic waste is the preferred method for the ultimate destruction of such compounds.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid. The following procedures are based on established safety protocols for boronic acid derivatives and related fluorinated compounds.
Immediate Safety Precautions:
When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data for similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4][6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][4][5] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | To prevent respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[4]
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop up the contained material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
